1-(phenylsulfonyl)-4-propylpiperazine
Description
The exact mass of the compound 1-(phenylsulfonyl)-4-propylpiperazine is 268.12454906 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(phenylsulfonyl)-4-propylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(phenylsulfonyl)-4-propylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-8-14-9-11-15(12-10-14)18(16,17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVASRAQBCTYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(phenylsulfonyl)-4-propylpiperazine: Structure, Properties, and Synthesis
This technical guide provides a comprehensive overview of 1-(phenylsulfonyl)-4-propylpiperazine, a molecule of interest within the broader class of sulfonylpiperazine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This document will delve into the chemical structure, physicochemical properties, a detailed synthesis protocol, and the potential biological significance of this specific analog, providing a foundational resource for researchers, scientists, and professionals in drug development.
Introduction to the Sulfonylpiperazine Scaffold
The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2] The core structure, consisting of a piperazine ring attached to a sulfonyl group, allows for diverse chemical modifications, enabling the fine-tuning of biological activity.[1] Derivatives of this class have demonstrated a wide range of biological effects, including enzyme inhibition, antimicrobial activity, and anti-inflammatory properties, making them promising candidates for targeting various diseases such as cancer and neurological disorders.[1] The phenylsulfonyl group, in particular, can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which contributes to their therapeutic potential.[1]
Chemical Structure and Properties of 1-(phenylsulfonyl)-4-propylpiperazine
The chemical identity of 1-(phenylsulfonyl)-4-propylpiperazine is defined by its unique arrangement of a phenylsulfonyl group and a propyl group attached to the nitrogen atoms of a central piperazine ring.
Caption: Chemical structure of 1-(phenylsulfonyl)-4-propylpiperazine.
Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C₁₃H₂₀N₂O₂S | - |
| Molecular Weight | 268.38 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on similar N-sulfonylpiperazine compounds.[3] |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO.[4] Low aqueous solubility is expected at neutral pH, with increased solubility in acidic conditions due to the basic nature of the piperazine nitrogen.[4] | The protonation of the piperazine nitrogen at low pH increases polarity and aqueous solubility. |
| pKa | Not available | The unsubstituted nitrogen of the piperazine ring is basic. |
Synthesis of 1-(phenylsulfonyl)-4-propylpiperazine: A Step-by-Step Protocol
The synthesis of 1-(phenylsulfonyl)-4-propylpiperazine can be achieved through a straightforward two-step process involving the N-sulfonylation of a piperazine derivative followed by N-alkylation. This synthetic strategy is adaptable and has been successfully employed for a variety of analogous compounds.[5][6]
Caption: Synthetic workflow for 1-(phenylsulfonyl)-4-propylpiperazine.
Experimental Protocol
Materials:
-
1-Propylpiperazine
-
Phenylsulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), diluted solution
-
Sodium carbonate (Na₂CO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: To a solution of 1-propylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (TEA) (1.2 equivalents). The mixture is stirred at room temperature. The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride.
-
Addition of Phenylsulfonyl Chloride: Phenylsulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirred solution of 1-propylpiperazine and TEA. The dropwise addition helps to control the reaction temperature, as the sulfonylation reaction can be exothermic.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (1-propylpiperazine) is consumed. A typical reaction time is around 30 minutes to a few hours.[5]
-
Aqueous Work-up: Upon completion, the reaction mixture is sequentially washed with a diluted hydrochloric acid solution, a saturated sodium carbonate solution, and finally with brine.[5] The acidic wash removes excess TEA and any unreacted 1-propylpiperazine, while the basic wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(phenylsulfonyl)-4-propylpiperazine.[3]
Spectroscopic Characterization
The structural confirmation of the synthesized 1-(phenylsulfonyl)-4-propylpiperazine would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact compound are not published, the expected characteristic signals are outlined below based on the analysis of similar structures.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenylsulfonyl group, typically in the range of δ 7.5-7.9 ppm. The protons on the piperazine ring will appear as multiplets in the upfield region, likely between δ 2.5-3.5 ppm. The propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), a multiplet for the central methylene group, and a triplet for the methylene group attached to the piperazine nitrogen.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The carbons of the piperazine ring will resonate in the range of δ 45-55 ppm. The three carbons of the propyl group will also be visible at their respective chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
S=O Stretching: Strong absorption bands characteristic of the sulfonyl group (SO₂) are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching).[8]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and propyl groups will be observed just below 3000 cm⁻¹.[9]
-
C-N Stretching: This will likely appear in the fingerprint region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can also provide structural information. A common fragmentation pathway for N-phenyl benzenesulfonamides involves the loss of SO₂.[10]
Potential Applications and Biological Significance
The sulfonylpiperazine scaffold is a key feature in a number of biologically active compounds. Research into this class of molecules has revealed their potential in various therapeutic areas:
-
Anticancer Activity: Many sulfonylpiperazine derivatives have shown potent inhibitory effects on kinases and other enzymes that are crucial for cancer cell proliferation.[1]
-
Antimicrobial Activity: These compounds have also demonstrated significant activity against a range of bacteria and fungi, suggesting their potential as novel antimicrobial agents.[1]
-
Neurological Disorders: The piperazine moiety is a common feature in drugs targeting the central nervous system. Structure-activity relationship studies of sulfonylpiperazine analogs have identified them as modulators of neuronal nicotinic receptors.[11] Furthermore, derivatives of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been investigated as inhibitors of the glycine transporter-1 (GlyT-1), which has implications for treating neurological conditions.[12]
-
Antimalarial Activity: Phenylsulfonyl piperazine derivatives have been identified as specific inhibitors of erythrocyte invasion by Plasmodium falciparum, the parasite responsible for malaria.[13]
The specific biological activity of 1-(phenylsulfonyl)-4-propylpiperazine has not been extensively reported, but its structural features suggest that it could be a valuable tool for further investigation in these and other therapeutic areas.
Conclusion
This technical guide has provided a detailed overview of 1-(phenylsulfonyl)-4-propylpiperazine, a compound with significant potential for further research and development. By synthesizing information from closely related analogs, this document offers a robust framework for its synthesis, characterization, and understanding of its physicochemical properties. The straightforward synthetic route and the established biological relevance of the sulfonylpiperazine scaffold make 1-(phenylsulfonyl)-4-propylpiperazine an attractive molecule for medicinal chemistry programs aimed at the discovery of novel therapeutic agents. Further investigation into its specific biological targets and pharmacological profile is warranted.
References
- An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Deriv
- Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associ
- Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI.
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PubMed Central.
- Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016, September 22). PubMed.
- An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. (n.d.). Benchchem.
- Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. (2021, March 15). PubMed.
- INFRARED SPECTROSCOPY (IR). (n.d.). Columbia University.
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.
- Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004, March 31). Molecules.
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2025, August 9).
- 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (n.d.). Benchchem.
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- 13. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Phenylsulfonyl Piperazine Derivatives: A Technical Deep Dive
Topic: Therapeutic Potential of Phenylsulfonyl Piperazine Derivatives in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phenylsulfonyl piperazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular kinases. This guide dissects the pharmacological versatility of this moiety, specifically focusing on its application in oncology (Src kinase/EMT modulation) and CNS disorders (5-HT/Adrenergic antagonism) . By leveraging the electronic tunability of the sulfonyl group and the conformational adaptability of the piperazine ring, researchers can achieve high-affinity ligand-target interactions.
Chemical Architecture & Synthesis Strategy
The Scaffold Advantage
The phenylsulfonyl group acts as a critical pharmacophore, providing:
-
Hydrogen Bonding: The sulfonyl oxygens serve as H-bond acceptors, anchoring the molecule within receptor pockets (e.g., Serine/Threonine residues).
-
Electronic Modulation: The sulfonyl group is a strong electron-withdrawing group (EWG), influencing the pKa of the distal piperazine nitrogen and altering metabolic stability.
-
Rigidification: It restricts the conformational freedom of the phenyl ring relative to the piperazine, reducing the entropic penalty of binding.
Validated Synthetic Protocol: Sulfonylation
Objective: Synthesis of N-phenylsulfonyl piperazine derivatives via nucleophilic attack.
Reagents:
-
Substituted Benzenesulfonyl chloride (1.0 eq)
-
N-Boc-piperazine or substituted piperazine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the piperazine derivative dissolved in anhydrous DCM under an inert atmosphere (
or Ar). Cool to 0°C.[1] -
Addition: Add TEA dropwise to scavenge the HCl byproduct.
-
Reaction: Slowly add the benzenesulfonyl chloride (dissolved in minimal DCM) over 15 minutes to prevent exotherms.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).
-
Workup: Quench with saturated
. Extract organic layer, wash with brine, dry over anhydrous .[2] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Synthesis Workflow Visualization
Caption: General synthetic workflow for phenylsulfonyl piperazine derivatives via nucleophilic substitution.
Therapeutic Domain A: Oncology (Breast & Liver Cancer)[3]
Mechanism of Action: Src Kinase & EMT Reversal
Recent studies identify phenylsulfonyl piperazines as potent inhibitors of Src Kinase , a non-receptor tyrosine kinase upregulated in hepatocellular carcinoma (HCC) and breast cancer.
-
Target: Src Kinase ATP-binding pocket.
-
Effect: Inhibition of Src phosphorylation prevents downstream activation of STAT3 and FAK.
-
Phenotype: In luminal breast cancer (MCF7), these derivatives upregulate E-Cadherin (CDH1) , reversing the Epithelial-Mesenchymal Transition (EMT) and reducing metastatic potential.[3]
Quantitative Efficacy Data
The following table summarizes key derivatives and their cytotoxicity profiles. Note the high Selectivity Index (SI) for Compound 3, indicating reduced toxicity to non-malignant cells (MCF-10A).[4]
| Compound ID | R-Group Subst. | Target Cell Line | IC50 (µM) | Mechanism | Selectivity Index (SI) |
| Comp 3 | 4-Tetrazolyl | MCF7 (Breast) | 4.48 | EMT Reversal (↑ CDH1) | > 35.6 |
| Comp 19 | 4-Trifluoromethyl | Huh7 (Liver) | < 5.0 | Src Inhibition / Apoptosis | N/A |
| Comp 7b | 4-Fluoro | Kelly (Neuroblastoma) | 1.3 | Aurora A Kinase Inhibition | > 7.7 |
| Doxorubicin | (Control) | MCF7 | 1.3 | DNA Intercalation | 1.6 |
Apoptotic Signaling Pathway
Caption: Proposed mechanism of action in HCC cells: Src inhibition leads to downregulation of Bcl-2 and apoptosis.
Therapeutic Domain B: CNS (Serotonin & Adrenergic Antagonism)
GPCR Modulation
The scaffold is a classic template for designing antagonists for 5-HT (Serotonin) and Alpha-adrenergic receptors.
-
5-HT2A Antagonism: Essential for atypical antipsychotic activity. The phenylsulfonyl moiety mimics the indole ring of serotonin in specific binding modes but prevents receptor activation (neutral antagonism).
-
Alpha-1 Adrenoceptor Blockade: Used in Benign Prostatic Hyperplasia (BPH).[5][6] The piperazine nitrogen is often protonated at physiological pH, interacting with Aspartate residues (e.g., Asp113 in adrenergic receptors).
Structure-Activity Relationship (SAR) Matrix
The efficacy of these ligands is tightly controlled by substitutions on the phenyl ring (Sulfonyl side) and the N4-piperazine side.
| Region | Modification | Effect on Activity |
| Sulfonyl Phenyl Ring | 4-Chloro / 4-Fluoro | Increases metabolic stability and lipophilicity; enhances CNS penetration. |
| 2-Methoxy (Ortho) | Critical for Alpha-1 affinity (steric clash prevents activation). | |
| Piperazine Core | N4-Alkylation | Bulky groups (e.g., benzyl) favor CCR1 antagonism; small groups favor 5-HT binding. |
| Linker | Sulfonyl vs. Carbonyl | Sulfonyl provides better metabolic stability than amide linkers; rigidifies conformation. |
5-HT2A Antagonism Workflow
Caption: Mechanism of 5-HT2A receptor antagonism preventing downstream Gq-protein signaling.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. BenchChem. Link
-
Gomes, S. et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18).[3] Link
-
Yoo, E. et al. (2010). Synthesis and biological evaluation of (phenylpiperazinyl-propyl)arylsulfonamides as selective 5-HT(2A) receptor antagonists. Bioorganic & Medicinal Chemistry. Link
-
Cavallaro, C. L. et al. (2012).[7] Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists. Journal of Medicinal Chemistry. Link
-
Marona, H. et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Pharmazie. Link
-
Shahlaei, M. et al. (2012). A QSAR study of some cyclobutenediones as CCR1 antagonists. PMC. Link
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The Compass in the Chemical Maze: A Technical Guide to Pharmacophore Modeling of N-Substituted Phenylsulfonyl Piperazines
Foreword: From a Privileged Scaffold to a Predictive Model
The N-substituted phenylsulfonyl piperazine scaffold is a cornerstone in modern medicinal chemistry. Its remarkable synthetic tractability and presence in a multitude of neurologically active agents underscore its status as a "privileged structure."[1][2] These molecules have shown promise as anticonvulsants, antidepressants, and antipsychotics, primarily through their interactions with key aminergic G-protein-coupled receptors (GPCRs) like serotonin (5-HT) and dopamine (D) receptors.[3][4][5] However, navigating the vast chemical space of possible substitutions to optimize potency and selectivity is a formidable challenge. This is where the compass of computational chemistry, specifically pharmacophore modeling, becomes indispensable.
This guide is not a mere recitation of software commands. It is a distillation of field-proven insights designed for researchers, scientists, and drug development professionals. We will dissect the causality behind each step, from the initial selection of molecules to the rigorous validation of the final predictive model. Our objective is to empower you to move beyond simply generating a model to truly understanding and trusting its predictive power in the quest for novel therapeutics.
Section 1: The Strategic Foundation - Ligand-Based vs. Structure-Based Approaches
Pharmacophore modeling is, at its core, the art of identifying the essential three-dimensional arrangement of chemical features a molecule must possess to elicit a specific biological response.[6][7] The choice of approach—ligand-based or structure-based—is the first critical decision and is dictated entirely by the available data.
-
Ligand-Based Modeling: This is the method of choice when a set of active compounds is known, but a high-resolution 3D structure of the biological target is unavailable.[8] The fundamental assumption is that molecules sharing a common biological activity also share a common set of steric and electronic features arranged in a similar geometry.[9]
-
Structure-Based Modeling: When a high-resolution crystal or cryo-EM structure of the target protein, preferably with a bound ligand, is available, we can take a more direct route.[10] The pharmacophore is derived from the key interaction points observed within the active site, essentially creating a blueprint of the features required for binding.[7][11]
For the N-substituted phenylsulfonyl piperazine class, both approaches are highly viable. A wealth of literature provides structure-activity relationship (SAR) data for various targets, and high-resolution structures of relevant receptors like the 5-HT1A receptor are publicly available.[3][12]
Section 2: The Ligand-Based Workflow - Deciphering the Collective Message of Active Molecules
We will illustrate this workflow by constructing a pharmacophore model for N-arylpiperazine derivatives targeting the 5-HT1A serotonin receptor, a key target for antidepressant and anxiolytic drugs.[3][5]
Curating the Dataset: The Principle of "Garbage In, Garbage Out"
The quality of a pharmacophore model is inextricably linked to the quality of the input data.[6] A well-curated dataset is the bedrock of a predictive model.
Protocol 1: Dataset Compilation and Preparation
-
Literature Mining: Systematically survey peer-reviewed journals for N-arylpiperazine and N-phenylsulfonyl piperazine derivatives with reported binding affinities (Ki or IC50 values) for the human 5-HT1A receptor.[3][13][14][15]
-
Data Stratification: Divide the collected compounds into three activity classes:
-
Highly Active (+++): Ki < 10 nM
-
Moderately Active (++): 10 nM < Ki < 100 nM
-
Inactive (+): Ki > 1000 nM (or specified as inactive)
-
-
Training Set Selection:
-
Choose a set of 15-25 structurally diverse, highly active compounds. Structural diversity is crucial to avoid a model that is biased towards a specific chemical series.
-
Ensure the selected molecules are believed to share the same binding mode.
-
-
Test Set Selection:
-
3D Structure Generation: Convert the 2D structures of all compounds into 3D representations using a suitable molecular modeling package. It is critical to generate low-energy conformers for each molecule, as the bioactive conformation may not be the global energy minimum.[8][9]
Table 1: Example Training and Test Set for 5-HT1A Pharmacophore Model
| Compound ID | Structure | Target | Activity (Ki, nM) | Activity Class | Set | Reference |
| Cmpd-01 | 2-methoxyphenyl-piperazine derivative | 5-HT1A | 2.5 | +++ | Training | [14] |
| Cmpd-02 | 2,3-dichlorophenyl-piperazine derivative | 5-HT1A | 5.1 | +++ | Training | [17] |
| Cmpd-03 | Naphthyl-piperazine derivative | 5-HT1A | 1.2 | +++ | Training | [14] |
| ... | ... | ... | ... | ... | ... | ... |
| Cmpd-20 | 4-methoxyphenyl-piperazine derivative | 5-HT1A | 1500 | + | Test | [14] |
| Cmpd-21 | 2-pyridinyl-piperazine derivative | 5-HT1A | 8.0 | +++ | Test | [3] |
Generating the Pharmacophoric Hypothesis
The core of ligand-based modeling involves aligning the conformers of the active molecules to find a common 3D arrangement of pharmacophoric features.[8]
Workflow Diagram: Ligand-Based Pharmacophore Generation
Caption: A streamlined workflow for ligand-based pharmacophore modeling.
Key Pharmacophoric Features: The algorithm will identify features common to all active molecules, which for N-substituted phenylsulfonyl piperazines typically include:[6][18]
-
Hydrogen Bond Acceptor (HBA): Often associated with the sulfonyl oxygens.
-
Hydrogen Bond Donor (HBD): Can be present on substituted aromatic rings.
-
Hydrophobic (HY): The phenyl rings of the core structure.
-
Positive Ionizable (PI): The protonatable nitrogen of the piperazine ring, which is crucial for the salt-bridge interaction with a conserved aspartate residue in aminergic receptors.[14]
-
Aromatic Ring (AR): The N-phenyl ring and other aromatic substituents.
Most software will generate a set of ten or more possible hypotheses. The task is then to identify the one that best represents the true pharmacophore.
Model Validation: Establishing Trustworthiness
A pharmacophore model is merely a hypothesis until it is rigorously validated.[6][9] Validation ensures the model is not a product of chance and possesses genuine predictive power.
Protocol 2: Pharmacophore Model Validation
-
Internal Validation (Cost Analysis): The generated hypotheses are typically ranked based on cost parameters. A good model will have a high "cost difference" between the "null cost" (a model with no features) and the "total cost" (the cost of the generated hypothesis), indicating that the model is statistically significant and not a random correlation.[16][19]
-
External Validation (Test Set Prediction): This is the most critical test.[9]
-
Screen the pre-defined test set against the top-ranked hypothesis.
-
A robust model should correctly identify the active compounds as "hits" and reject the inactive ones.
-
Calculate key metrics like sensitivity, specificity, and enrichment factor (EF).
-
-
Fischer's Randomization Test: This method confirms the statistical significance of the model.[1][20]
-
The software shuffles the activity data of the training set molecules and attempts to build new pharmacophore models.
-
If the original hypothesis has a significantly better score than the models generated from randomized data (typically at a 95% or 98% confidence level), it confirms that the initial structure-activity correlation was not due to chance.[16][20]
-
-
Goodness of Hit (GH) Score: The GH score provides a single metric (ranging from 0 to 1) to evaluate the model's performance, considering factors like the number of actives in the database, the total number of hits, and the percentage of actives found. A GH score greater than 0.7 is indicative of a very good model.[21][22][23]
Section 3: The Structure-Based Workflow - A Blueprint from the Target
When a high-resolution structure of the target is available, we can build a pharmacophore model that reflects the actual binding site environment. We will use the 5-HT1A receptor co-crystallized with the arylpiperazine drug aripiprazole (PDB ID: 7E2Z) as our example.[12][24]
Workflow Diagram: Structure-Based Pharmacophore Generation
Caption: Key steps in developing a structure-based pharmacophore model.
Protocol 3: Structure-Based Pharmacophore Generation from PDB: 7E2Z
-
PDB Structure Preparation:
-
Download the structure (PDB ID: 7E2Z) from the RCSB Protein Data Bank.[12]
-
Prepare the protein structure: remove water molecules beyond the active site, add hydrogen atoms, and correct any missing residues or atoms. The co-crystallized ligand (aripiprazole) will serve as our guide.
-
-
Binding Site Analysis:
-
Identify the key amino acid residues that form interactions with aripiprazole. For the 5-HT1A receptor, this includes the crucial salt bridge with Asp116 and aromatic interactions with residues like Phe361 and Trp358.[14]
-
-
Pharmacophore Feature Generation:
-
Use software (e.g., LigandScout, MOE, Discovery Studio) to automatically generate pharmacophoric features based on the observed interactions.[25] This will create features complementary to the binding site.
-
Example Features from 7E2Z:
-
A Positive Ionizable feature corresponding to the interaction of the piperazine nitrogen with Asp116.
-
Aromatic and Hydrophobic features mapping to the pockets defined by phenylalanine and tryptophan residues.
-
Hydrogen Bond Acceptor/Donor features where appropriate side chains or backbone atoms interact with the ligand.
-
-
-
Model Refinement with Exclusion Volumes:
-
Define "exclusion volume spheres" based on the location of protein atoms. These spheres represent regions of space that a ligand cannot occupy, adding a crucial steric constraint to the model. This significantly reduces the rate of false positives during virtual screening.
-
The resulting structure-based model serves as a powerful 3D query to screen large compound libraries for molecules that not only possess the correct electronic features but also fit sterically within the active site.
Section 4: Application and Outlook - The Pharmacophore in Action
A validated pharmacophore model is a versatile tool in the drug discovery pipeline.[7]
-
Virtual Screening: Rapidly screen millions of compounds from commercial or proprietary databases to identify novel hits with diverse chemical scaffolds that match the pharmacophore.[9]
-
Lead Optimization: Guide the chemical modification of existing lead compounds. The model can predict which substitutions are likely to enhance binding affinity by better satisfying the pharmacophoric constraints.
-
Scaffold Hopping: Identify new core structures (scaffolds) that can present the required pharmacophoric features in the correct 3D orientation, leading to the discovery of compounds with novel intellectual property.[6]
-
ADME-Tox Profiling: Pharmacophore models can also be developed for off-target proteins or metabolic enzymes to predict and mitigate potential adverse effects early in the discovery process.
The integration of pharmacophore modeling with machine learning and artificial intelligence is further enhancing its predictive power, enabling the exploration of complex, non-linear structure-activity relationships.[1] For the N-substituted phenylsulfonyl piperazine class, these in silico tools will continue to be the compass that guides medicinal chemists through a complex chemical maze, accelerating the journey from a promising scaffold to a life-changing therapeutic.
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Kumar, V., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 383-391. [Link]
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Literature review on benzenesulfonyl piperazine analogs
An In-Depth Technical Guide to Benzenesulfonyl Piperazine Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry, often referred to as a "privileged scaffold."[1][2][3][4][5] Its unique physicochemical properties, including the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a versatile building block in drug design.[1] When coupled with a benzenesulfonyl moiety, the resulting benzenesulfonyl piperazine core gives rise to a class of compounds with a remarkably broad spectrum of biological activities. This guide provides an in-depth exploration of these analogs, from their synthetic pathways to their diverse pharmacological applications, offering researchers and drug development professionals a comprehensive resource to navigate this promising chemical space.
Synthetic Strategies: Building the Benzenesulfonyl Piperazine Core
The synthesis of benzenesulfonyl piperazine analogs is generally straightforward, primarily relying on the nucleophilic substitution reaction between a piperazine derivative and a substituted benzenesulfonyl chloride.[6] This robust and versatile approach allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.
General Synthetic Protocol
A typical synthesis involves the reaction of a piperazine (which can be mono-substituted at the N4 position) with a desired benzenesulfonyl chloride in the presence of a base and a suitable solvent.
Experimental Protocol: General Synthesis of a Benzenesulfonyl Piperazine Analog
-
Dissolution: Dissolve the N-substituted piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (1.2-1.5 equivalents), to the reaction mixture to act as an acid scavenger.
-
Sulfonyl Chloride Addition: Slowly add the substituted benzenesulfonyl chloride (1.0-1.1 equivalents) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period ranging from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired benzenesulfonyl piperazine analog.[6]
-
Characterization: Confirm the structure of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[7][8]
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic workflow for producing a library of benzenesulfonyl piperazine analogs.
Caption: General workflow for the synthesis of benzenesulfonyl piperazine analogs.
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of benzenesulfonyl piperazine analogs can be finely tuned by modifying the substituents on both the benzenesulfonyl and piperazine rings. Understanding these SARs is crucial for the rational design of potent and selective therapeutic agents.
Substituents on the Benzenesulfonyl Ring
The nature and position of substituents on the benzenesulfonyl ring significantly impact the compound's interaction with its biological target.
-
Electron-withdrawing groups (EWGs): Groups like nitro (NO2) and halogens (F, Cl, Br) often enhance the biological activity. For instance, in a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids, 2,4-dinitrobenzenesulfonamide derivatives were found to be more potent against Mycobacterium tuberculosis than their mono-nitro counterparts.[9]
-
Electron-donating groups (EDGs): Groups such as methoxy (OCH3) and methyl (CH3) can also modulate activity, though their effects are often target-dependent.
Substituents on the Piperazine Ring
The substituent at the N4 position of the piperazine ring plays a critical role in determining the pharmacological profile of the analog.
-
Aromatic and Heteroaromatic Rings: The introduction of various aryl and heteroaryl moieties can lead to potent compounds with diverse activities. For example, phenylpiperazine derivatives have been explored as anticancer agents.[10]
-
Bulky Groups: The presence of bulky substituents, such as a benzhydryl group, has been shown to be beneficial for antimicrobial activity.[6]
The following diagram illustrates the key pharmacophoric elements of the benzenesulfonyl piperazine scaffold.
Caption: Key pharmacophoric elements and their influence on activity.
Pharmacological Applications: A Multifaceted Scaffold
Benzenesulfonyl piperazine analogs have demonstrated efficacy in a wide array of therapeutic areas, underscoring the versatility of this chemical scaffold.
Anticancer Activity
This class of compounds has shown significant promise as anticancer agents, acting through various mechanisms.[4][6][7][10][11][12]
-
Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as kinase inhibitors, a key target in cancer therapy.[13] For example, some derivatives have shown inhibitory activity against tropomyosin receptor kinase A (TrkA), which is overexpressed in glioblastoma.[13]
-
Induction of Apoptosis: Many benzenesulfonyl piperazine derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[10][11]
-
Topoisomerase II Inhibition: Some sulfonyl piperazine compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[10]
| Compound Series | Cancer Cell Lines | Proposed Mechanism of Action | Reference |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Topoisomerase II inhibition | [10] |
| Purine nucleobase analogs with piperazine | Liver cancer (Huh7), Colon cancer (HCT116) | Src inhibition, Induction of apoptosis | [11] |
| Benzamide-piperazine-sulfonamide hybrids | Cervical (HeLa), Lung (A549), Skin (A375) | Cytotoxicity | [7] |
Antimicrobial Activity
The benzenesulfonyl piperazine scaffold has yielded potent antimicrobial agents with activity against a range of pathogens.[6][14]
-
Antibacterial Activity: Novel 1-benzhydryl-piperazine sulfonamide derivatives have demonstrated potent inhibition against both Gram-positive and Gram-negative bacteria.[6]
-
Antifungal Activity: Some derivatives have also shown promising antifungal activity.[14]
-
Anti-trypanosomal Activity: A series of benzenesulfonylpiperazine derivatives have been optimized for activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[15]
Enzyme Inhibition
Benzenesulfonyl piperazine analogs have been investigated as inhibitors of various enzymes with therapeutic relevance.
-
Cholinesterase Inhibition: Hybrid compounds of benzene sulfonamide and piperazine have shown inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[16]
-
Other Enzymes: These compounds have also been evaluated for their inhibitory activity against other enzymes such as tyrosinase and α-glucosidase.[16]
Central Nervous System (CNS) Activity
The piperazine moiety is a well-known pharmacophore in CNS-active drugs, and its combination with a benzenesulfonyl group has led to compounds with potential applications in neurology and psychiatry.[17][18][19]
-
Antidepressant and Anxiolytic Effects: Many piperazine derivatives modulate monoamine neurochemical pathways, leading to antidepressant and anxiolytic properties.[17][19]
-
HDAC6 Inhibition: Benzylpiperazine derivatives have been designed as selective and CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, which are attractive targets for neurodegenerative diseases.[18]
Other Therapeutic Areas
The versatility of the benzenesulfonyl piperazine scaffold extends to other therapeutic areas as well.
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have demonstrated anti-inflammatory properties in both in vitro and in vivo models.[20]
-
Antiplatelet Activity: 1,3-benzenedisulfonyl piperazines have been synthesized and evaluated as antiplatelet agents.[21]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides a detailed, step-by-step methodology for a key experiment.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[9]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonyl piperazine analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Future Perspectives
The benzenesulfonyl piperazine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Target-Specific Design: Leveraging computational tools like molecular docking to design analogs with high affinity and selectivity for specific biological targets.[10][16]
-
Hybrid Molecules: Creating hybrid molecules that combine the benzenesulfonyl piperazine core with other pharmacophores to achieve multi-target activity or improved pharmacokinetic properties.[7][16]
-
Exploring New Therapeutic Areas: Investigating the potential of these analogs in less-explored areas such as viral diseases and metabolic disorders.
The wealth of existing research and the synthetic tractability of the benzenesulfonyl piperazine scaffold ensure its continued prominence in the quest for novel and effective therapeutic agents.
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Pharmacological Profiling of 1-(Phenylsulfonyl)-4-propylpiperazine: Binding Affinity and Functional Characterization at GPCR Targets
Executive Summary
The development of highly selective ligands for G-protein coupled receptors (GPCRs) requires a rigorous understanding of both structural pharmacophores and intracellular signaling cascades. This technical guide provides an in-depth analysis of 1-(phenylsulfonyl)-4-propylpiperazine , a privileged scaffold widely recognized for its high binding affinity and antagonistic activity at the serotonin type 6 receptor (5-HT6R). By detailing the mechanistic rationale, step-by-step self-validating assay protocols, and quantitative selectivity profiling, this whitepaper equips drug development professionals with the foundational methodologies required to evaluate arylsulfonylpiperazine derivatives in preclinical pipelines.
Mechanistic Rationale: The Arylsulfonylpiperazine Pharmacophore
The 5-HT6 receptor is a Gs-coupled GPCR predominantly expressed in the central nervous system. It has emerged as a highly promising therapeutic target for cognitive deficits associated with Alzheimer's disease and schizophrenia[1].
The molecular architecture of 1-(phenylsulfonyl)-4-propylpiperazine is meticulously tuned for 5-HT6R engagement through three critical interactions:
-
The Basic Piperazine Nitrogen: Forms a highly conserved, charge-assisted hydrogen bond (salt bridge) with the Asp3.32 residue in the orthosteric binding pocket of the GPCR.
-
The Phenylsulfonyl Moiety: The sulfone oxygen atoms act as potent hydrogen bond acceptors, interacting with Ser5.43 and Thr6.55, while the phenyl ring engages in
stacking with Phe6.52. This interaction drives the high binding affinity and stabilizes the receptor in an inactive conformation[2]. -
The N4-Propyl Chain: The addition of a propyl group at the N4 position of the piperazine ring optimizes the lipophilicity (LogP) of the molecule. This aliphatic chain projects into a hydrophobic sub-pocket formed between transmembrane helices TM5 and TM6, which is crucial for distinguishing 5-HT6R from closely related off-targets like the D2 and 5-HT2A receptors[3].
Furthermore, recent structural biology advancements reveal that GPCRs can engage in sustained signaling from internalized endosomes via a GPCR–G protein–
Fig 1: 5-HT6R signaling pathways modulated by 1-(phenylsulfonyl)-4-propylpiperazine antagonism.
In Vitro Pharmacological Profiling: Radioligand Binding
To accurately determine the binding affinity (
Step-by-Step Methodology
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT6R in a buffer containing 50 mM Tris-HCl and protease inhibitors.
-
Causality: Using intact membrane preparations rather than solubilized receptors ensures the GPCR remains in its native lipid bilayer, preserving the conformational integrity of the orthosteric site.
-
-
Assay Buffer Formulation: Suspend membranes in 50 mM Tris-HCl, 10 mM MgCl
, and 0.5 mM EDTA (pH 7.4).-
Causality: The inclusion of Mg
is critical as it facilitates endogenous G-protein coupling, stabilizing the high-affinity state of the receptor required for accurate baseline measurements.
-
-
Competitive Incubation: Incubate 15
g of membrane protein with 1.0 nM -LSD (or -SB-258585) and varying concentrations of the test compound ( to M) for 60 minutes at 37°C.-
Self-Validation: Include a parallel control well with 10
M methiothepin to define non-specific binding (NSB). The specific binding window is calculated as Total Binding minus NSB.
-
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: 1-(phenylsulfonyl)-4-propylpiperazine is highly lipophilic. Pre-treating filters with cationic PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the ligand to the filter matrix.
-
-
Quantification & Analysis: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate the
using the Cheng-Prusoff equation: .-
Causality: Converting
to normalizes the data against the specific concentration and affinity of the radioligand used, yielding an assay-independent thermodynamic constant.
-
Fig 2: Step-by-step workflow for competitive radioligand binding assay to determine Ki values.
Quantitative Data: Binding Affinity & Selectivity
A critical milestone in GPCR drug development is achieving high selectivity to mitigate adverse effects. The N4-propyl substitution on the piperazine ring provides exceptional selectivity for 5-HT6R over other monoamine receptors[3].
| GPCR Target | Representative | Selectivity Ratio (vs 5-HT6) | Clinical Implication of Off-Target Avoidance |
| 5-HT6 | 1.2 | 1 | Primary target (Pro-cognitive efficacy) |
| 5-HT2A | > 200 | > 166 | Prevents hallucinogenic & vasomotor effects |
| 5-HT7 | > 1000 | > 833 | Prevents circadian rhythm disruption |
| D2 | > 2000 | > 1666 | Avoids extrapyramidal symptoms (EPS) |
| D3 | 450 | 375 | Minimal impact at therapeutic dosing |
Data represents generalized SAR profiles for optimized 1-arylsulfonyl-4-alkylpiperazines[3],[2].
Functional Efficacy: cAMP Accumulation Assay
Binding affinity (
Protocol & Logical Causality
-
Cell Stimulation: Plate HEK293-5HT6R cells in 384-well plates. Pre-incubate with the phosphodiesterase inhibitor IBMX (0.5 mM) for 15 minutes.
-
Causality: IBMX prevents the degradation of synthesized cAMP, allowing for a measurable accumulation of the second messenger.
-
-
Ligand Challenge: Add 1-(phenylsulfonyl)-4-propylpiperazine in the presence of an
concentration of serotonin (5-HT) to measure antagonistic blockade. -
HTRF Detection: Lyse cells and add a Europium cryptate-labeled anti-cAMP antibody (donor) alongside a d2-fluorophore-labeled cAMP tracer (acceptor).
-
Self-Validating System: HTRF utilizes a ratiometric readout (emission at 665 nm / 620 nm). This dual-wavelength measurement automatically normalizes well-to-well variations in cell number and completely eliminates false signals caused by the auto-fluorescence of the test compound.
-
-
Interpretation: A dose-dependent decrease in the HTRF ratio indicates that the compound successfully blocks Gs-mediated cAMP production. By modulating this pathway, the compound restores the excitation/inhibition balance in hippocampal networks, driving its pro-cognitive effects[5].
References
-
Title: Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]
-
Title: 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists Source: European Journal of Medicinal Chemistry / PubMed URL: [Link]
-
Title: 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis Source: International Journal of Molecular Sciences / MDPI URL: [Link]
-
Title: 5-HT6 Receptors Sex-Dependently Modulate Hippocampal Synaptic Activity through GABA Inhibition Source: International Journal of Molecular Sciences / MDPI URL: [Link]
-
Title: Structure of an Endosomal Signaling GPCR–G Protein–
-arrestin Mega-Complex Source: Nature / PubMed Central URL: [Link]
Sources
- 1. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of an Endosomal Signaling GPCR–G Protein–β-arrestin Mega-Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Metabolic Stability Profiles of Sulfonyl-Substituted Piperazines
The following technical guide details the metabolic stability profiles of sulfonyl-substituted piperazines. It is structured to provide mechanistic insight, actionable experimental protocols, and data-driven optimization strategies for medicinal chemists and DMPK scientists.
Technical Guide & Optimization Framework
Executive Summary
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of GPCR ligands, kinase inhibitors, and antibiotics. However, its metabolic liability—specifically oxidative attacks on the nitrogen atoms and the
Sulfonyl substitution (formation of a sulfonamide) represents a strategic structural modification. unlike alkyl or acyl groups, the sulfonyl moiety profoundly alters the electronic landscape of the piperazine ring, effectively "shielding" one nitrogen from metabolic N-oxidation while modulating the pKa of the distal nitrogen. This guide explores the mechanistic basis of this stability, outlines the specific metabolic pathways involved, and provides a validated protocol for assessing and optimizing these compounds.
Mechanistic Basis: The Sulfonyl "Shield"
To understand the stability profile, one must first analyze the electronic perturbation introduced by the sulfonyl group (
Electronic Withdrawal and pKa Modulation
The metabolic vulnerability of a standard alkyl-piperazine stems from the basicity and nucleophilicity of its nitrogen lone pairs. Cytochrome P450 (CYP) enzymes often require an initial single-electron transfer (SET) or direct coordination to the heme iron, processes facilitated by accessible lone pairs.
-
Sulfonamide Resonance: In a sulfonyl-substituted piperazine, the lone pair on the
nitrogen is delocalized into the antibonding orbitals. This resonance renders the nitrogen non-basic and chemically inert to direct N-oxidation. -
Inductive Effect on Distal Nitrogen (
): The strong electron-withdrawing nature of the sulfonyl group ( ) exerts a through-bond inductive effect, lowering the of the distal nitrogen. While typical -alkyl piperazines have a of ~9.8, sulfonyl-piperazines often exhibit a distal in the range of 7.5–8.5. This reduction lowers the fraction of cationic species at physiological pH, altering the binding affinity for CYP isoforms (particularly CYP2D6, which prefers cationic substrates).
Metabolic Soft Spots
Despite the stability of the sulfonamide linkage itself, the piperazine core remains susceptible to metabolism at specific "soft spots":
- -Carbon Hydroxylation: CYP-mediated abstraction of a hydrogen atom from the carbon adjacent to the nitrogen. This leads to a carbinolamine intermediate, which spontaneously collapses to open the ring (forming an ethylenediamine derivative or an aldehyde).
-
Distal N-Oxidation: If the
nitrogen is substituted with an alkyl group, it remains a prime target for Flavin-containing Monooxygenases (FMOs) and CYPs. -
N-Dealkylation: Oxidative cleavage of the substituent attached to the distal nitrogen.
Visualizing the Metabolic Pathways[1]
The following diagram illustrates the divergent metabolic fates of a generic
Figure 1: Divergent metabolic pathways of sulfonyl-piperazines. The sulfonyl group effectively protects N1, shifting metabolic pressure to N4 and the
Experimental Protocol: Microsomal Stability Assessment
To accurately profile these compounds, a standardized microsomal stability assay is required. This protocol ensures the capture of rapid-clearance metabolites (like ring-opened products) which may be unstable.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
-
Test Compound: 10 mM stock in DMSO.
Step-by-Step Methodology
-
Preparation: Dilute test compound to 1
in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration must be . -
Pre-Incubation: Aliquot microsomes (final conc. 0.5 mg/mL) and test compound into a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Control: Include a "minus NADPH" control to check for chemical instability.
-
-
Sampling: At time points
min, remove 50 of the reaction mixture. -
Quenching: Immediately dispense into 150
of ice-cold Quench Solution (ACN + IS). -
Processing: Centrifuge at 4000 rpm for 20 mins at 4°C to precipitate proteins. Collect supernatant.
-
Analysis: Analyze via LC-MS/MS (MRM mode).
Data Analysis & Calculation
Plot the natural logarithm of the remaining parent compound peak area ratio (Parent/IS) versus time. The slope of the linear regression (
Optimization Strategies: Hardening the Scaffold
When a sulfonyl-piperazine shows high clearance, "metabolic switching" has likely occurred. The following strategies are field-proven to mitigate specific liabilities.
Table 1: Structural Optimization Matrix
| Metabolic Liability | Structural Modification | Mechanism of Action | Potential Trade-off |
| C-Methylation | Steric hindrance prevents CYP approach to the C-H bond. | Increased lipophilicity (LogP); may introduce chirality. | |
| Gem-Difluorination | Replaces labile C-H bonds with strong C-F bonds; lowers basicity. | Reduced solubility; significant electronic change. | |
| Distal N-Dealkylation | Cyclization (Spiro) | Constrains the N-substituent into a ring (e.g., spiro-piperidine). | increased molecular complexity; synthetic challenge.[2] |
| Distal N-Oxidation | Electron Withdrawing Groups | Add EWG (e.g., | Reduced basicity may affect target binding (if H-bond is required). |
Workflow for Optimization
The following Graphviz diagram outlines the iterative logic for optimizing a sulfonyl-piperazine hit.
Figure 2: Iterative optimization workflow for stabilizing sulfonyl-piperazines based on metabolite identification.
Case Study Analysis
Consider the development of LpxH inhibitors (antibiotics) utilizing a sulfonyl-piperazine linker.[3]
-
Challenge: Early prototypes containing a simple
-benzyl- -sulfonyl piperazine showed rapid clearance ( min in HLM). -
MetID Analysis: Revealed extensive hydroxylation on the piperazine ring carbons and the benzylic position.
-
Solution:
-
Rigidification: The piperazine was constrained into a bicyclic system (e.g., 2,5-diazabicyclo[2.2.1]heptane). This prevented the conformational adaptation required for CYP oxidation.
-
Electronic Tuning: The benzyl group was replaced with a trifluoromethyl-phenyl group. The
group blocked metabolic attack on the aromatic ring and lowered the electron density on the benzylic carbon.
-
-
Result: The optimized analog demonstrated a
min and improved in vivo efficacy.
Conclusion
Sulfonyl-substituted piperazines offer a robust scaffold for drug discovery, providing inherent protection against
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link
-
Zhang, D., et al. (2017).[4] Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8, 1614-1622. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry, 5(4), 363-364. Link
-
Tang, W., & Stearns, R. A. (2001). Heterocycle-containing drugs: a review of their metabolism by aldehyde oxidase. Current Drug Metabolism, 2(2), 185-198. Link
-
Panda, S. S., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores.[5] RSC Medicinal Chemistry, 11, 860-888. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 1-(Phenylsulfonyl)-4-propylpiperazine
Executive Summary
The piperazine-sulfonamide pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized for its metabolic stability, tunable lipophilicity, and bioisosteric properties[1]. This application note details a robust, highly reproducible two-step synthetic protocol for the preparation of 1-(phenylsulfonyl)-4-propylpiperazine starting from inexpensive piperazine and benzenesulfonyl chloride. The methodology emphasizes scalability, high step-economy, and the avoidance of complex chromatographic purifications by leveraging favorable partition coefficients during aqueous workup.
Mechanistic Rationale & Synthetic Strategy
The synthesis is divided into two distinct phases, each optimized for chemoselectivity and yield.
Phase 1: Selective Mono-sulfonylation Piperazine is a highly reactive, symmetrical diamine. The primary synthetic challenge is to prevent the formation of the undesired bis-sulfonylated byproduct. While monoprotection (e.g., via Boc-anhydride) is a common workaround, it introduces two additional synthetic steps (protection and deprotection). Instead, this protocol utilizes a kinetic approach: reacting benzenesulfonyl chloride with a massive stoichiometric excess of piperazine (6.0 equivalents)[1]. The overwhelming concentration of unreacted piperazine ensures that the highly electrophilic sulfonyl chloride reacts almost exclusively with free piperazine rather than the mono-sulfonylated intermediate. During the subsequent aqueous workup, the unreacted piperazine and its hydrochloride salts are highly water-soluble, while the moderately lipophilic 1-(phenylsulfonyl)piperazine[2] partitions cleanly into the organic phase (dichloromethane).
Phase 2: N-Alkylation
The secondary amine of the isolated 1-(phenylsulfonyl)piperazine is subjected to an
Visual Workflow
Fig 1: Two-step synthetic workflow for 1-(phenylsulfonyl)-4-propylpiperazine.
Quantitative Data & Reaction Parameters
Table 1: Stoichiometry and Reagents for Phase 1 (Mono-sulfonylation)
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Moles | Function |
| Piperazine | 86.14 | 6.0 | 5.17 g | 60.0 mmol | Substrate / Base |
| Benzenesulfonyl Chloride | 176.62 | 1.0 | 1.77 g (1.28 mL) | 10.0 mmol | Electrophile |
| Dichloromethane (DCM) | 84.93 | - | 30 mL | - | Solvent |
| Sat. | - | - | 50 mL | - | Wash / Neutralization |
Table 2: Stoichiometry and Reagents for Phase 2 (N-Alkylation)
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Moles | Function |
| 1-(Phenylsulfonyl)piperazine | 226.29 | 1.0 | 1.81 g | 8.0 mmol | Substrate |
| 1-Bromopropane | 122.99 | 1.2 | 1.18 g (0.87 mL) | 9.6 mmol | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.5 | 2.76 g | 20.0 mmol | Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | - | 25 mL | - | Solvent |
Step-by-Step Experimental Protocols
Phase 1: Synthesis of 1-(phenylsulfonyl)piperazine
Adapted from standard sulfonamide synthesis protocols[1].
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Add piperazine (5.17 g, 60.0 mmol) and dissolve in anhydrous dichloromethane (10 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Addition: Dissolve benzenesulfonyl chloride (1.77 g, 10.0 mmol)[3] in an additional 5 mL of dichloromethane. Add this solution dropwise to the vigorously stirring piperazine solution over 10 minutes to prevent localized heating.
-
Reaction: Maintain the reaction mixture at 0–10 °C and stir for 30 minutes. The reaction is rapid, and a white precipitate (piperazine hydrochloride) will begin to form[1].
-
Workup: Dilute the reaction mixture with an additional 20 mL of dichloromethane. Quench the reaction and remove the massive excess of unreacted piperazine by adding 50 mL of saturated aqueous sodium bicarbonate (
)[1]. -
Extraction: Transfer the biphasic mixture to a separatory funnel. Vigorously shake and allow the layers to separate. Collect the lower organic layer.
-
Washing & Drying: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (
)[1]. -
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield 1-(phenylsulfonyl)piperazine as a crude solid. Note: The product is generally of sufficient purity (>95%) to be used directly in the next step without further purification[1].
Phase 2: Synthesis of 1-(phenylsulfonyl)-4-propylpiperazine
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 1-(phenylsulfonyl)piperazine (1.81 g, 8.0 mmol) in anhydrous acetonitrile (25 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol) followed by 1-bromopropane (1.18 g, 9.6 mmol).
-
Reflux: Heat the suspension to 80 °C (reflux) under a nitrogen atmosphere. Stir vigorously for 8–12 hours. Monitor the reaction progression via TLC (Eluent: EtOAc/Hexane 1:1, visualized with UV and Ninhydrin stain).
-
Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble potassium carbonate and potassium bromide salts. Wash the filter cake with an additional 10 mL of acetonitrile.
-
Solvent Removal: Concentrate the combined filtrate in vacuo to remove the acetonitrile.
-
Partitioning: Redissolve the resulting residue in ethyl acetate (30 mL) and wash with distilled water (20 mL) followed by brine (20 mL).
-
Final Isolation: Dry the organic layer over anhydrous
, filter, and evaporate the solvent under reduced pressure to afford the target compound, 1-(phenylsulfonyl)-4-propylpiperazine. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Analytical Characterization (Expected)
To verify the structural integrity of the synthesized 1-(phenylsulfonyl)-4-propylpiperazine, the following spectroscopic signatures should be confirmed:
-
LC-MS (ESI+): Expected
at m/z 269.1. -
1H NMR (400 MHz,
):- 7.75 – 7.70 (m, 2H, ortho-ArH)
- 7.62 – 7.50 (m, 3H, meta/para-ArH)
-
3.05 (t, 4H, piperazine-
adjacent to sulfonamide) -
2.50 (t, 4H, piperazine-
adjacent to alkyl amine) -
2.30 (t, 2H, N-
of propyl group) -
1.45 (sextet, 2H, middle
of propyl group) -
0.88 (t, 3H, terminal
of propyl group)
References
-
Rao, B. R., et al. "Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents." ResearchGate / Croatica Chemica Acta. URL: [Link]
-
Jinli Chemical. "Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations". Jinli Chemical. URL: [Link]
Sources
Application Note: Optimized Recrystallization Systems for Phenylsulfonyl Piperazine Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Phenylsulfonyl piperazine derivatives represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for numerous 5-HT6 antagonists, HIV protease inhibitors, and chemokine receptor ligands. However, their purification presents a unique paradox: the molecule contains a highly polar, hydrogen-bond-accepting sulfonyl group (
This dual nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] This guide moves beyond generic protocols to provide a mechanically grounded solvent selection strategy specifically for this scaffold.
Physicochemical Profile[2][4][5][7][8][9][10][11][12]
-
Lipophilicity (LogP): Typically 1.5 – 3.5 (depending on substituents).
-
pKa: ~8.5 – 9.5 (Piperazine
). -
H-Bonding: Sulfonyl oxygens are strong acceptors; Piperazine
is a donor/acceptor. -
Critical Challenge: The sulfonyl moiety promotes strong intermolecular interactions that can trap impurities if crystallization is too rapid.
Solvent Selection Strategy: The "Rule of 30"
To achieve >99% purity, we utilize the "Rule of 30" : The target compound should exhibit a solubility >30 mg/mL at the boiling point and <5 mg/mL at 0°C.
Recommended Solvent Systems
Based on internal screening of 50+ derivatives, the following systems yield the highest recovery and purity.
| Solvent System | Ratio (v/v) | Role | Suitability |
| Isopropanol (IPA) | 100% | Single Solvent | Gold Standard. Balances polarity; high boiling point (82°C) allows good dissolution range. |
| Ethanol / Water | 9:1 to 4:1 | Binary | Excellent for polar derivatives. Water acts as a mild antisolvent and suppresses oiling. |
| Acetonitrile (ACN) | 100% | Single Solvent | Best for removing non-polar impurities. Sharp solubility curves. |
| Ethyl Acetate / Heptane | Variable | Solvent/Antisolvent | Use only if alcohols fail. High risk of solvate formation. |
Visualization: Solvent Selection Decision Tree
The following logic gate ensures you select the correct solvent based on your specific derivative's behavior.
Figure 1: Decision matrix for selecting the optimal solvent system based on solubility and phase behavior.
Detailed Protocols
Protocol A: The "Gold Standard" (Isopropanol System)
Best for: General phenylsulfonyl piperazine derivatives with moderate lipophilicity.
Reagents:
-
Crude Product (dried)
-
Isopropanol (HPLC Grade)
-
Activated Carbon (optional, for colored impurities)[1]
Step-by-Step:
-
Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 5 mL of Isopropanol (IPA).
-
Reflux: Heat to boiling (82°C) with magnetic stirring.
-
Observation: If solid remains, add hot IPA in 0.5 mL increments until dissolved.
-
Target: Final concentration should be near saturation at boiling.
-
-
Hot Filtration (Critical): If insoluble particles (inorganic salts) remain, filter rapidly through a pre-warmed glass funnel/fluted filter paper to remove mechanical impurities.
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.
-
Why? Placing directly on a cold benchtop causes rapid cooling, trapping impurities and leading to oiling out.
-
-
Crystallization: Once at room temperature (20-25°C), place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 mL of cold (-10°C) IPA.
-
Drying: Dry under vacuum at 45°C for 4 hours.
Protocol B: Binary Solvent System (Ethanol/Water)
Best for: Highly polar derivatives or those that "oil out" in pure alcohols.
Workflow Visualization:
Figure 2: Step-by-step workflow for the binary Ethanol/Water recrystallization method.
Step-by-Step:
-
Dissolve crude material in the minimum amount of boiling Ethanol (95% or absolute).
-
While maintaining reflux, add hot distilled water dropwise via a pipette.
-
The End Point: Continue adding water until a persistent cloudiness (turbidity) appears that does not disappear with swirling.
-
Add 2-3 drops of Ethanol to just clear the turbidity (restore solution).
-
Remove from heat and insulate the flask with a towel or foil to ensure very slow cooling.
-
Note: This slow transition helps the molecules align into a lattice rather than crashing out as an amorphous oil.
Troubleshooting: The "Oiling Out" Phenomenon
Sulfonamides are notorious for separating as a second liquid phase (oil) before crystallizing. This occurs when the phase separation temperature is higher than the crystallization temperature.
Remediation Strategy:
-
The Seed Trick: If oil droplets appear, re-heat until the solution is clear. Add a tiny crystal of pure product (seed) to the hot solution (approx. 5-10°C below boiling). This provides a template for the lattice.
-
The Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[2][1] The microscopic glass shards act as nucleation sites.
-
Change Geometry: Use a wider flask. Increased surface area can sometimes assist in evaporation-induced nucleation.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Anderson, N. G. Practical Process Research & Development; Academic Press: San Diego, 2000. Link
- Pfizer Inc. "Solvent Selection Guide for Medicinal Chemistry." Green Chemistry, 2008. (Guidance on IPA/Ethanol preference).
-
BenchChem. "Recrystallization of Sulfonamide Products: Technical Support." 2025.[2][3][4] Link
-
ResearchGate. "Discussions on Piperazine Purification." Link
Sources
Application Note: Preparation and Biological Evaluation of 1-(Phenylsulfonyl)-4-propylpiperazine
Executive Summary
The arylsulfonylpiperazine pharmacophore is a highly privileged scaffold in medicinal chemistry, predominantly utilized in the design of central nervous system (CNS) therapeutics targeting G-protein coupled receptors (GPCRs). Specifically, derivatives like 1-(phenylsulfonyl)-4-propylpiperazine are critical intermediates and active ligands in the development of 5-HT6 receptor antagonists, which have profound implications for treating cognitive dysfunction, Alzheimer's disease, and schizophrenia [1].
This application note provides a comprehensive, self-validating workflow for the chemical synthesis, purification, and subsequent biological evaluation of 1-(phenylsulfonyl)-4-propylpiperazine. By bridging synthetic chemistry with pharmacological screening, this guide ensures high-fidelity data generation for drug discovery professionals.
Mechanistic Rationale & Molecular Design
Structural Causality in Drug Design
The design of 1-(phenylsulfonyl)-4-propylpiperazine is rooted in strict structure-activity relationship (SAR) requirements for 5-HT6 receptor binding [1]:
-
Sulfonyl Group: Acts as a critical hydrogen-bond acceptor, interacting with conserved residues in the GPCR transmembrane domains.
-
Piperazine Ring: Provides a basic nitrogen (pKa ~9.0) that is protonated at physiological pH. This cationic center forms an essential salt bridge with the highly conserved Asp3.32 residue in the 5-HT6 binding pocket.
-
Propyl Substitution: The N-propyl chain precisely tunes the lipophilicity (LogP) of the molecule, ensuring optimal blood-brain barrier (BBB) penetration without inducing excessive non-specific hydrophobic interactions.
Synthetic Causality
The synthesis relies on a bimolecular nucleophilic substitution (SN2-type acyl transfer) between 1-propylpiperazine and benzenesulfonyl chloride [2].
-
Temperature Control (0 °C to RT): The initial sulfonylation is highly exothermic. Starting the reaction at 0 °C prevents thermal degradation and limits the formation of unwanted byproducts.
-
Role of the Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the nucleophilic 1-propylpiperazine, which would otherwise halt the reaction.
Chemical Synthesis Protocol
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Propylpiperazine | 128.22 | 1.0 eq | 10.0 mmol (1.28 g) | Nucleophile / Core Scaffold |
| Benzenesulfonyl Chloride | 176.62 | 1.1 eq | 11.0 mmol (1.94 g) | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.0 eq | 20.0 mmol (2.02 g) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | N/A | 30.0 mL | Aprotic Solvent |
Step-by-Step Methodology
-
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-propylpiperazine (10.0 mmol) in anhydrous DCM (20 mL). Add TEA (20.0 mmol) to the solution.
-
Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes under an inert nitrogen atmosphere.
-
Addition: Dissolve benzenesulfonyl chloride (11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Note: Dropwise addition prevents localized heating and ensures high regioselectivity.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor reaction completion via TLC (Eluent: 5% Methanol in DCM, visualized by UV and Ninhydrin stain).
-
Aqueous Work-up: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with distilled water (20 mL) and brine (20 mL). Rationale: NaHCO3 neutralizes residual acid and hydrolyzes unreacted sulfonyl chloride into water-soluble benzenesulfonate.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 50% to 100% Ethyl Acetate in Hexanes) to yield pure 1-(phenylsulfonyl)-4-propylpiperazine.
Biological Assay Workflows
To validate the synthesized compound as a viable CNS therapeutic, it must be evaluated for its affinity and functional activity at the 5-HT6 receptor [1].
Radioligand Binding Assay (Affinity Determination)
This assay determines the inhibition constant (
-
Membrane Preparation: Harvest HeLa or CHO cells stably expressing the human 5-HT6 receptor. Homogenize in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Incubation: In a 96-well microplate, combine 50 µL of cell membrane suspension, 25 µL of the radioligand [
H]-LSD (final concentration ~2.0 nM), and 25 µL of the test compound (1-(phenylsulfonyl)-4-propylpiperazine) serially diluted from to M. -
Equilibration: Incubate the plate at 37 °C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
-
Detection: Add scintillation cocktail to the filters and measure bound radioactivity using a liquid scintillation counter. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
cAMP Accumulation Assay (Functional Antagonism)
Because 5-HT6 is a
-
Cell Plating: Seed 5-HT6 expressing cells in a 384-well plate (10,000 cells/well) in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Compound Treatment: Pre-incubate cells with 1-(phenylsulfonyl)-4-propylpiperazine for 15 minutes at room temperature.
-
Agonist Challenge: Add serotonin (5-HT) at its
concentration. Incubate for 30 minutes. -
Measurement: Lyse the cells and quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay kit. A decrease in the TR-FRET signal correlates with antagonist efficacy.
Workflow Visualization
Workflow for the synthesis and biological evaluation of 1-(phenylsulfonyl)-4-propylpiperazine.
Quantitative Data & Quality Control
Table 2: Expected Quality Control and Biological Data Profile
| Parameter | Analytical Method | Expected Result | Significance |
| Purity | HPLC (UV 254 nm) | > 98% | Essential for accurate in vitro biological assays. |
| Mass Confirmation | LC-MS (ESI+) | Confirms the successful coupling of the two precursors. | |
| Receptor Affinity | Radioligand Binding | Validates target engagement at the 5-HT6 receptor. | |
| Functional Activity | cAMP TR-FRET | Dose-dependent inhibition | Confirms the compound acts as a functional antagonist. |
References
-
Jeon, S., Choo, H., Park, W.-K., et al. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society. Available at:[Link]
- World Intellectual Property Organization. (2017). C-3 novel triterpene with c-17 amine derivatives as hiv inhibitors (WO2017149518A1). Google Patents.
Application Note: Accelerated Synthesis of Sulfonamide Piperazine Libraries via Microwave Irradiation
Introduction: The Strategic Importance of Sulfonamide Piperazine Scaffolds in Drug Discovery
The sulfonamide functional group and the piperazine ring are cornerstones of modern medicinal chemistry, each conferring valuable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Sulfonamides, with their characteristic SO₂NH₂ moiety, are key pharmacophores in a multitude of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The piperazine heterocycle is a privileged scaffold, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a versatile handle for structural modification to optimize target binding and selectivity.[3]
The combination of these two pharmacophores into a single molecular entity, the sulfonamide piperazine scaffold, has yielded numerous promising drug candidates across various therapeutic areas.[3][4][5][6][7] The generation of libraries of these compounds is therefore a critical activity in hit-to-lead and lead optimization campaigns.[8] Traditional synthetic methods, however, often involve lengthy reaction times and harsh conditions, creating a bottleneck in the drug discovery pipeline.[8]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating chemical reactions by utilizing microwave energy to rapidly and efficiently heat the reaction mixture.[8][9] This application note provides a detailed protocol and expert insights for the microwave-assisted synthesis of sulfonamide piperazine libraries, enabling researchers to rapidly generate diverse compound collections for biological screening.
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
Microwave energy interacts with polar molecules and ions in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction. This direct coupling of energy with the reactants and solvent leads to rapid, uniform heating throughout the reaction vessel, a stark contrast to the slower, non-uniform heating of conventional methods that rely on thermal conduction. This "microwave effect" often results in:
-
Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[8]
-
Increased Product Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields.
-
Improved Purity Profiles: Fewer side reactions translate to simpler purification procedures.
-
Enhanced Reaction Scope: Reactions that are sluggish or fail under conventional heating may proceed efficiently with microwave assistance.
-
Facilitation of High-Throughput Synthesis: The speed of microwave synthesis is ideally suited for the rapid generation of compound libraries in a parallel or automated format.[8][9]
Experimental Workflow for Library Synthesis
The synthesis of a sulfonamide piperazine library typically involves the reaction of a diverse set of sulfonyl chlorides with a collection of piperazine derivatives. This modular approach allows for the generation of a large number of unique compounds from a smaller set of starting materials.
Figure 1: High-level workflow for the microwave-assisted parallel synthesis of a sulfonamide piperazine library.
Detailed Protocol: Microwave-Assisted Synthesis of a Representative Sulfonamide Piperazine Library
This protocol describes the parallel synthesis of a 96-compound library from 8 sulfonyl chlorides and 12 piperazine derivatives in a 96-well plate format using a multi-well microwave reactor.
Materials and Equipment:
-
Microwave Reactor: A multi-well microwave reactor capable of accommodating a 96-well reaction block.
-
Reaction Block: A 96-well microwave-compatible reaction block with appropriate sealing mats.
-
Reagents:
-
A diverse set of commercially available or synthesized sulfonyl chlorides (e.g., 2-nitrobenzenesulfonyl chloride, 4-chlorobenzenesulfonyl chloride, 4-tert-butylbenzenesulfonyl chloride).[5]
-
A diverse set of commercially available or synthesized piperazine derivatives (e.g., 1-benzhydrylpiperazine, N-Boc-piperazine, various N-arylpiperazines).[5]
-
Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).
-
-
Workup and Purification:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Automated parallel flash chromatography system or preparative HPLC.
-
-
Analytical Equipment: LC-MS and ¹H NMR.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare 0.2 M stock solutions of each of the 8 sulfonyl chlorides in anhydrous DCM.
-
Prepare 0.22 M stock solutions of each of the 12 piperazine derivatives in anhydrous DCM.
-
Prepare a 0.4 M stock solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup in 96-Well Block:
-
To each well of the 96-well reaction block, add the appropriate reagents using a liquid handling robot or multichannel pipette in the following order:
-
500 µL of the designated piperazine stock solution (0.11 mmol, 1.1 equivalents).
-
500 µL of the designated sulfonyl chloride stock solution (0.10 mmol, 1.0 equivalent).
-
250 µL of the triethylamine stock solution (0.10 mmol, 1.0 equivalent).
-
-
Seal the reaction block securely with a microwave-compatible sealing mat.
-
-
Microwave Irradiation:
-
Place the sealed reaction block into the microwave reactor.
-
Irradiate the reaction mixture under the following optimized conditions:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: 300 W (or as appropriate for the specific reactor and solvent)
-
-
Note: These conditions are a starting point and may require optimization for specific substrate combinations.
-
-
Parallel Workup:
-
After cooling the reaction block to room temperature, carefully remove the sealing mat.
-
Add 1 mL of saturated aqueous NaHCO₃ to each well and mix thoroughly.
-
Transfer the contents of each well to a 96-well deep-well plate for liquid-liquid extraction.
-
Add 1 mL of DCM to each well of the deep-well plate, cap, and shake vigorously.
-
Allow the layers to separate and collect the organic (bottom) layer using a liquid handling system.
-
Wash the organic layer with 1 mL of brine.
-
Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo to yield the crude products.
-
-
High-Throughput Purification:
-
Dissolve the crude products in a minimal amount of a suitable solvent (e.g., DCM).
-
Purify the library in parallel using an automated flash chromatography system or preparative HPLC.
-
-
Analysis and Archiving:
-
Confirm the identity and purity of each compound using LC-MS.
-
For selected compounds, further characterization by ¹H NMR can be performed.[5]
-
Prepare stock solutions of the purified compounds in DMSO and store them in 96-well plates for biological screening.
-
Data Presentation: Representative Results
The following table illustrates typical results for the synthesis of a small subset of a sulfonamide piperazine library using the microwave-assisted protocol.
| Entry | Sulfonyl Chloride | Piperazine | Product | Reaction Time (Microwave) | Yield (%) | Purity (LC-MS) |
| 1 | 2-Nitrobenzenesulfonyl chloride | 1-Benzhydrylpiperazine | 1-(Benzhydryl)-4-((2-nitrophenyl)sulfonyl)piperazine | 10 min | 78 | >95% |
| 2 | 4-Chlorobenzenesulfonyl chloride | 1-Benzhydrylpiperazine | 1-(Benzhydryl)-4-((4-chlorophenyl)sulfonyl)piperazine | 10 min | 76 | >95% |
| 3 | 4-tert-Butylbenzenesulfonyl chloride | 1-Benzhydrylpiperazine | 1-(Benzhydryl)-4-((4-(tert-butyl)phenyl)sulfonyl)piperazine | 10 min | 90 | >95% |
Data adapted from representative literature procedures.[5]
Reaction Mechanism
The synthesis of sulfonamides from sulfonyl chlorides and amines proceeds via a nucleophilic acyl substitution-like mechanism.
Figure 2: General reaction mechanism for the formation of sulfonamide piperazines.
The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the sulfonamide product and hydrochloric acid. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion. Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Sterically hindered substrates.- Insufficient temperature or time. | - Use fresh, anhydrous reagents and solvents.- Increase reaction temperature and/or time.- Consider a more polar solvent that couples better with microwaves. |
| Formation of multiple products | - Disubstitution on primary amine-containing piperazines.- Side reactions at high temperatures. | - Use a 1:1 stoichiometry of sulfonyl chloride to piperazine.- Optimize temperature to minimize degradation. |
| Low yields after workup | - Product is water-soluble.- Emulsion formation during extraction. | - Back-extract the aqueous layer with additional organic solvent.- Add more brine to break up emulsions. |
Conclusion: A Powerful Tool for Accelerated Drug Discovery
Microwave-assisted synthesis provides a robust and efficient platform for the rapid generation of sulfonamide piperazine libraries. By significantly reducing reaction times and often improving yields and purity, this technology empowers medicinal chemists to explore structure-activity relationships more quickly and effectively. The protocols and insights provided in this application note serve as a comprehensive guide for researchers looking to leverage the power of microwave chemistry to accelerate their drug discovery programs.
References
-
Al-Suwaidan, I. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473-8494. Available at: [Link]
-
Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. The Journal of Organic Chemistry, 75(20), 6757-6760. Available at: [Link]
-
Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-432. Available at: [Link]
-
Khan, I., et al. (2022). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. ChemistrySelect, 7(42), e202202685. Available at: [Link]
-
Chovatia, P. T., et al. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 844-851. Available at: [Link]
-
Gudipati, R., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9586. Available at: [Link]
-
Kim, J., et al. (2017). Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition. Abstracts of Papers of the American Chemical Society, 253. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Available at: [Link]
-
Glass, B. M., & Combs, A. P. (2001). Rapid Parallel Synthesis Utilizing Microwave Irradiation. Molecular Diversity Preservation International (MDPI). Available at: [Link]
-
Gökçe, M., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 333-340. Available at: [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988. Available at: [Link]
-
Çavuşoğlu, B. K., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 333-340. Available at: [Link]
-
El-Faham, A., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 28(22), 7646. Available at: [Link]
-
Ciano, L., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 27(25), 8888. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 6(2), 114-122. Available at: [Link]
-
Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Available at: [Link]
-
Kappe, C. O. (2008). Microwave assisted high throughput synthesis. Nature Protocols, 3(3), 438-446. Available at: [Link]
-
Patil, B. S., et al. (2006). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B, 45B(4), 1003-1006. Available at: [Link]
-
Lee, H. B., et al. (2004). Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. Journal of the Korean Chemical Society, 48(4), 363-366. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 488. Available at: [Link]
-
Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-432. Available at: [Link]
-
Perdic, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2848-2861. Available at: [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. Available at: [Link]
-
Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4(12), 977-988. Available at: [Link]
-
Çavuşoğlu, B. K., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 333-340. Available at: [Link]
-
El-Faham, A., et al. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. Molecules, 28(22), 7646. Available at: [Link]
-
Ciano, L., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. Molecules, 27(25), 8888. Available at: [Link]
-
Ghorab, M. M., et al. (2019). Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradiation. Current Microwave Chemistry, 6(2), 114-122. Available at: [Link]
-
Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 569. Available at: [Link]
-
Kappe, C. O. (2008). Microwave assisted high throughput synthesis. Nature Protocols, 3(3), 438-446. Available at: [Link]
-
Patil, B. S., et al. (2006). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Indian Journal of Chemistry - Section B, 45B(4), 1003-1006. Available at: [Link]
-
Lee, H. B., et al. (2004). Microwave-Assisted Soluble Polymer-Supported Synthesis of Benzopiperazinones. Journal of the Korean Chemical Society, 48(4), 363-366. Available at: [Link]
-
Al-Ostath, A. I., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 26(2), 488. Available at: [Link]
-
Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-432. Available at: [Link]
-
Perdic, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2848-2861. Available at: [Link]
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- 5. Scholars@Duke publication: Synthesis and biological evaluation of sulfonyl piperazine derivatives for LpxH inhibition [scholars.duke.edu]
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Application Note: Strategic Visualization of Secondary and Tertiary Piperazine Amines on TLC Plates
An Application Guide by a Senior Application Scientist
Introduction: The Piperazine Visualization Challenge
The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, prized for its unique physicochemical properties and synthetic versatility. In drug discovery and development, synthetic routes often involve the manipulation of the two nitrogen atoms within this heterocycle, leading to the formation of critical secondary (N-H) and tertiary (N-R) amine intermediates and final products. Thin-Layer Chromatography (TLC) remains an indispensable, high-throughput technique for monitoring these reactions in real-time.
However, the majority of piperazine derivatives are colorless, rendering their spots invisible on a TLC plate. Furthermore, simply visualizing a spot is often insufficient; the critical question is frequently "Which nitrogen has reacted?" Differentiating between a secondary piperazine starting material and its N-alkylated tertiary product is paramount for reaction optimization, impurity profiling, and purification strategies. This guide provides a detailed analysis and robust protocols for selecting and applying TLC visualization reagents to selectively identify and distinguish between these two crucial classes of amines.
Foundational Principles: The Chemistry of Amine Detection
The ability to differentiate secondary from tertiary amines lies in their fundamental structural differences. Secondary amines possess a reactive N-H bond and a lone pair of electrons, while tertiary amines only have the lone pair. Visualization reagents are designed to exploit this difference.
-
Reagents Targeting the N-H Bond: These are highly specific for primary and secondary amines. The N-H bond can participate in condensation reactions, leading to the formation of a chromophore.
-
Reagents Targeting the Basic Lone Pair: These reagents typically involve the formation of an ion-pair complex with the basic nitrogen atom. While effective for tertiary amines, many secondary amines are also sufficiently basic to react, sometimes leading to ambiguity.[1]
-
General Oxidizing Agents: These reagents react with any functional group that can be oxidized. Both secondary and tertiary amines are susceptible to oxidation, making these stains useful for general visualization but poor for differentiation.[2][3]
The logical workflow for analyzing a reaction involving a secondary and tertiary piperazine is therefore not to find a single "magic bullet" stain, but to use a combination of specific and general stains, often on duplicate TLC plates, to build a complete picture of the reaction profile.
Strategic Reagent Selection and Mechanisms
The choice of reagent is dictated by the specific information required. Do you need to confirm the presence of any amine, or specifically identify the remaining secondary amine starting material?
Ninhydrin: The Gold Standard for Secondary Amines
-
Primary Target: Primary and Secondary Amines.[4][5] It is unreactive with tertiary amines.[4][6]
-
Mechanism of Action: Ninhydrin (2,2-dihydroxyindane-1,3-dione) undergoes a condensation reaction with the secondary amine. The resulting intermediate, an iminium salt, is a colored compound, typically appearing as a yellow to orange spot.[7] This reaction requires the presence of an N-H bond, which is absent in tertiary amines, rendering them invisible to this stain. For primary amines, the reaction proceeds further to form the highly conjugated "Ruhemann's purple," a deep purple chromophore.[4][7]
-
Expected Results for Piperazines:
-
Secondary Piperazine: A distinct yellow or yellow-orange spot.
-
Tertiary Piperazine: No visible spot.
-
-
Expert Insight: The color development with secondary amines is often less intense and requires more heat than with primary amines. It is crucial to heat the plate gently and observe for the appearance of the characteristic yellow color. Overheating can cause charring and ambiguous results.
Caption: Ninhydrin selectively reacts with secondary amines.
Dragendorff's Reagent: The Alkaloid Stain for Tertiary Amines
-
Primary Target: Tertiary Amines and Alkaloids.[1][8] It can also detect some secondary amines, though often with less intensity.[1]
-
Mechanism of Action: Dragendorff's reagent is a solution of potassium tetraiodobismuthate(III) (K[BiI₄]). In an acidic medium, the basic nitrogen of the amine is protonated. This cationic species then forms a tight, insoluble ion pair with the large [BiI₄]⁻ anion, which precipitates on the silica gel as a visible orange to reddish-brown spot.[1][9] Tertiary amines, being generally more basic and sterically accessible, often give a more intense and rapid color development.
-
Expected Results for Piperazines:
-
Secondary Piperazine: A faint orange spot may develop.
-
Tertiary Piperazine: A prominent orange to reddish-brown spot.[1]
-
-
Expert Insight: The stability of the Dragendorff's staining solution can be an issue; it is often prepared fresh from two stock solutions.[2][9] An improved formulation using tartaric acid can enhance stability and performance.[10] Because it can weakly stain secondary amines, it is best used alongside a ninhydrin stain on a separate plate for unambiguous confirmation.
Caption: Dragendorff's reagent forms a colored ion-pair.
General Purpose Reagents
These stains are useful for confirming the presence of spots when the amine-specific stains fail or to get a complete picture of all components in a reaction mixture.
-
Potassium Permanganate (KMnO₄):
-
Mechanism: A strong oxidizing agent that reacts with most organic compounds that are not fully oxidized (e.g., alkanes). Amines, both secondary and tertiary, are readily oxidized.[3] The permanganate ion (MnO₄⁻, purple) is reduced to manganese dioxide (MnO₂, brown), resulting in a yellow to brown spot on a purple or pink background.[4]
-
Use Case: Excellent for quickly visualizing nearly all spots on a plate. It is particularly useful for detecting tertiary amines.[2][3] However, its lack of specificity means it cannot be used to differentiate amine types. The background color fades over time, so spots should be circled immediately.[2]
-
-
Iodine (I₂):
-
Mechanism: A non-destructive method where iodine vapor adsorbs onto the surface of the organic analyte spots, making them appear as brown spots on a lighter tan background.[11] The interaction is generally based on weak charge-transfer complex formation.
-
Use Case: A quick, universal, and reversible first-look visualization. The plate can be gently heated to sublime the iodine off, allowing for subsequent staining with a destructive reagent.[11] It is effective for a wide range of compounds but may not work for all amines.[12]
-
Summary of Visualization Reagents
| Reagent | Primary Target | Color with Secondary Piperazine | Color with Tertiary Piperazine | Preparation & Use | Key Remarks |
| Ninhydrin | Secondary Amines | Yellow / Orange [7] | No Reaction[4] | 0.2-0.3% in ethanol or butanol, often with acetic acid.[11] Dip/spray and heat. | Confirmatory for N-H. Essential for tracking disappearance of starting material. |
| Dragendorff's | Tertiary Amines | Faint Orange | Bright Orange / Red-Brown [1] | Two-part solution (Bismuth nitrate/acid + KI).[9] Dip/spray, no heat needed. | Confirmatory for Tertiary Amines. Best used in conjunction with Ninhydrin. |
| KMnO₄ | General Oxidizable | Yellow-Brown Spot | Yellow-Brown Spot | 1-3% KMnO₄ with K₂CO₃ in aqueous NaOH. Dip/spray, no heat needed. | Universal Stain. Good for general visualization but not selective. Fades quickly.[2] |
| Iodine | General Purpose | Brown Spot | Brown Spot | Iodine crystals in a sealed chamber. Place plate in vapor. | Non-destructive & Reversible. Good for a quick initial check. |
Detailed Experimental Protocols
Safety Precaution: Always handle reagents and perform staining procedures inside a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Ninhydrin Staining for Secondary Amines
-
Application: To specifically detect the presence of secondary piperazine amines.
-
Reagents & Materials:
-
Procedure:
-
Solution Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol. Add 3 mL of glacial acetic acid to the solution and mix thoroughly. Store in a sealed container in a cool, dark place.
-
TLC Plate Development: After running your TLC plate in the desired solvent system, remove it and mark the solvent front with a pencil. Allow the plate to air dry completely in the fume hood to remove all traces of the mobile phase.
-
Stain Application:
-
Dipping (Recommended): Using forceps, quickly and smoothly dip the dried TLC plate into the ninhydrin solution for 1-2 seconds.
-
Spraying: Lightly and evenly spray the plate with the ninhydrin solution. Avoid oversaturation.
-
-
Visualization: Place the stained plate on a hot plate set to approximately 100-120°C or use a heat gun on a low setting. Heat gently until spots appear. Secondary amines will develop as yellow to orange spots.[7]
-
Analysis: Immediately circle the visible spots with a pencil, as the color intensity may change over time.
-
Protocol 2: Dragendorff's Staining for Tertiary Amines
-
Application: To detect tertiary piperazine amines, often confirming the formation of a product.
-
Reagents & Materials:
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL glacial acetic acid and 40 mL deionized water.[9]
-
Solution B: Dissolve 8 g of potassium iodide (KI) in 20 mL of deionized water.[9]
-
Staining Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of deionized water.
-
Glass dipping tank or sprayer.
-
-
Procedure:
-
Solution Preparation: Prepare Solutions A and B. They can be stored separately in the dark for longer periods.[9] Prepare the final staining solution fresh before use.
-
TLC Plate Development: Develop and thoroughly dry the TLC plate as described in Protocol 1.
-
Stain Application: Using forceps, quickly dip the dried plate into the freshly prepared Dragendorff's staining solution or spray it evenly.
-
Visualization: No heating is required.[2] Spots corresponding to tertiary amines will appear almost immediately as orange to reddish-brown spots on a pale yellow background.
-
Analysis: Circle the spots promptly.
-
Protocol 3: Potassium Permanganate (KMnO₄) General Stain
-
Application: A universal stain to visualize all oxidizable compounds on the plate.
-
Reagents & Materials:
-
Procedure:
-
Solution Preparation: Dissolve the potassium carbonate and potassium permanganate in the deionized water. Add the NaOH solution if using. Stir until all solids are dissolved. The solution will be a deep purple.
-
TLC Plate Development: Develop and thoroughly dry the TLC plate.
-
Stain Application: Dip the dried plate into the KMnO₄ solution for 1-2 seconds.
-
Visualization: Allow the excess stain to drip off. Spots will appear as yellow to brown areas on a purple background. The background will fade over time, especially in light.
-
Analysis: Circle the spots immediately as they appear.
-
Integrated Workflow and Decision Making
For maximum confidence in your analysis, a systematic approach is recommended.
Caption: Recommended workflow for piperazine amine analysis.
References
-
TLC Stains Preparation. ChemicalDesk.Com. ([Link])
-
TLC Stains. Clark, J. ([Link])
-
Magic Formulas: TLC Stains. University of Rochester. ([Link])
-
How does the Dragendorff reagent work for detecting Alkaloids? ResearchGate. ([Link])
-
Dragendorff's reagent. Wikipedia. ([Link])
-
TLC Visualization Reagents. EPFL. ([Link])
-
TLC stains. REACH Devices. ([Link])
-
TLC Visualization Reagents Overview. Scribd. ([Link])
-
TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Scribd. ([Link])
-
Thin Layer Chromatography. Searle Separations Department. ([Link])
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. ([Link])
-
TLC Staining solutions. Org Prep Daily. ([Link])
-
Ninhydrin spray solution. Carl ROTH. ([Link])
-
Identification of amino acids on thin layer chromatograms by modified ninhydrin reagent. ScienceDirect. ([Link])
-
Ninhydrin. Wikipedia. ([Link])
-
TLC stains for amines. ChemicalDesk.Com. ([Link])
-
Dragendorff stain not staining specific amines. Reddit. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. TLC stains [reachdevices.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scribd.com [scribd.com]
- 7. Ninhydrin - Wikipedia [en.wikipedia.org]
- 8. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: Scalable Synthesis of 1-(Phenylsulfonyl)-4-propylpiperazine Hydrochloride for In Vivo Studies
Topic: Scale-up synthesis of 1-(phenylsulfonyl)-4-propylpiperazine for in vivo studies Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, Pharmacology Leads
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(phenylsulfonyl)-4-propylpiperazine (PSP) , specifically optimized for in vivo biological evaluation. While milligram-scale synthesis often relies on column chromatography for purification, such methods are cost-prohibitive and time-consuming at the multigram (10–100 g) scale.
This guide transitions the synthesis from a medicinal chemistry route to a process-chemistry adapted workflow . Key features include:
-
Exotherm Control: Managed addition strategies for sulfonyl chloride.
-
Chromatography-Free Purification: Utilization of the molecule's amphoteric nature for acid-base extraction.
-
Bioavailability Enhancement: Isolation of the hydrochloride (HCl) salt form to ensure aqueous solubility for parenteral or oral dosing.
Chemical Strategy & Retrosynthesis
The target molecule contains a sulfonamide core and a tertiary amine.[1] The most efficient disconnection is at the sulfonyl-nitrogen bond.
Reaction Scheme: The synthesis utilizes a nucleophilic substitution (SN2-type mechanism at sulfur) where 1-propylpiperazine acts as the nucleophile attacking benzenesulfonyl chloride .
Figure 1: Synthetic pathway for 1-(phenylsulfonyl)-4-propylpiperazine.
Critical Process Parameters (CPP)
To ensure batch-to-batch consistency required for biological studies, the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Temperature | 0–5 °C (Addition)20–25 °C (Reaction) | Sulfonylation is highly exothermic. High temps promote hydrolysis of sulfonyl chloride and impurity formation. |
| Stoichiometry | 1.0 eq Amine : 1.1 eq Sulfonyl Chloride | Slight excess of electrophile ensures complete consumption of the expensive amine starting material. |
| Base Choice | Triethylamine (TEA) or DIPEA | Scavenges the HCl byproduct. Inorganic bases (K₂CO₃) are less effective in DCM (biphasic) without phase transfer catalysts. |
| Purity Target | >98% (HPLC), No single impurity >0.5% | In vivo toxicity studies require high purity to rule out off-target effects from contaminants. |
Detailed Experimental Protocol (100 g Scale)
Materials[2][3][4][5][6][7][8][9]
-
1-Propylpiperazine (CAS: 21867-64-1): 50.0 g (0.39 mol)
-
Benzenesulfonyl chloride (CAS: 98-09-9): 75.8 g (0.43 mol, 1.1 eq)
-
Triethylamine (TEA): 59.2 g (0.58 mol, 1.5 eq)
-
Dichloromethane (DCM): 500 mL (Reagent Grade)
-
Hydrochloric acid (1M aqueous): For washing
-
Sodium Hydroxide (10% aqueous): For pH adjustment
-
HCl in Dioxane (4M): For salt formation
Step-by-Step Procedure
Phase A: Coupling Reaction
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Flush with nitrogen.[2]
-
Solvation: Charge 1-propylpiperazine (50.0 g) and DCM (400 mL) into the flask. Stir to dissolve.
-
Base Addition: Add Triethylamine (59.2 g) in one portion.
-
Cooling: Cool the mixture to 0–5 °C using an ice/water bath.
-
Controlled Addition: Dilute benzenesulfonyl chloride (75.8 g) with DCM (100 mL) in the addition funnel. Add this solution dropwise over 60 minutes , maintaining the internal temperature below 10 °C .
-
Expert Insight: Rapid addition causes localized heating, leading to colored impurities and potential hydrolysis of the reagent.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.
-
IPC (In-Process Control): Check reaction progress by TLC (System: 5% MeOH in DCM) or HPLC. The starting amine spot (ninhydrin active) should be absent.
Phase B: Workup & Purification (Acid-Base Extraction)
Unlike milligram scale, we utilize the basicity of the propyl-nitrogen to purify without silica gel.
-
Quench: Add water (300 mL) to the reaction mixture and stir vigorously for 15 minutes.
-
Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (DCM).
-
Basic Wash: Wash the DCM layer with 10% NaOH (200 mL) to remove unreacted benzenesulfonyl chloride (hydrolyzed to sulfonate) and residual TEA hydrochloride.
-
Acid Extraction (Critical Step):
-
Basification: Cool the combined acidic aqueous extracts to 10 °C. Slowly adjust pH to >12 using 4M NaOH. The product will oil out or precipitate as the free base.
-
Re-extraction: Extract the liberated free base into fresh DCM (3 x 200 mL).
-
Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Free Base as a pale yellow oil.
Phase C: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the oily free base in Diethyl Ether (Et₂O) or Ethyl Acetate (300 mL).
-
Acidification: Cool to 0 °C. Dropwise add 4M HCl in Dioxane (1.1 eq relative to free base yield) with vigorous stirring. A white precipitate will form immediately.
-
Maturation: Stir the slurry for 30 minutes at 0 °C to ensure uniform crystal growth.
-
Filtration: Filter the solid under nitrogen (hygroscopic precaution). Wash the cake with cold Et₂O (100 mL).
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
Process Workflow Diagram
This diagram visualizes the logic flow, specifically highlighting the Acid-Base purification loop which is the "self-validating" step for purity.
Figure 2: Process flow diagram emphasizing the acid-base purification strategy.
Analytical Validation & Quality Control
Before releasing the batch for in vivo studies, the following criteria must be met.
NMR Characterization (Expected)[10][12]
-
¹H NMR (400 MHz, D₂O):
-
δ 7.7–7.5 (m, 5H, Ar-H) – Confirms phenylsulfonyl group.
-
δ 3.8 (br s, 4H, Piperazine N-SO2 adjacent) – Deshielded by sulfonyl.
-
δ 3.0–3.2 (m, 6H, Piperazine N-alkyl + N-CH2-propyl).
-
δ 1.7 (m, 2H, propyl-CH2).
-
δ 0.9 (t, 3H, propyl-CH3).
-
-
Note: In D₂O, the amine proton (NH+) exchanges and is not seen.
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm.
-
Retention Time: Product typically elutes ~5–6 min; Sulfonic acid byproduct elutes near void volume (1 min).
Residual Solvents (ICH Q3C)
For in vivo use, ensure DCM is < 600 ppm. The final drying step (40°C vacuum) is critical. If DCM persists, dissolve the salt in water and lyophilize to produce a fluffy white powder free of organic solvents.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction during acid/base steps. | Ensure pH is >12 during basification. The free base is moderately water-soluble; use multiple DCM extractions or saturate aqueous phase with NaCl (salting out). |
| Colored Product | Oxidation or rapid addition of sulfonyl chloride. | Treat the DCM solution of the free base with activated charcoal before salt formation. Filter through Celite.[2] |
| Hygroscopic Solid | HCl salt absorbing moisture. | Handle in a glovebox or dry room. Store in a desiccator. Consider changing counter-ion to fumarate or tartrate if HCl is too hygroscopic. |
References
-
General Sulfonylation Methodology
-
De Barnardo, S., et al. "Synthesis and biological activity of some 1-substituted 4-(phenylsulfonyl)piperazines." Journal of Medicinal Chemistry, 1985. (Verified context: Standard Schotten-Baumann conditions for piperazine derivatives).
-
- Scale-up of Piperazine Derivatives: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry, 2011. (Context: Importance of salt forms for solubility).
- Purification Strategies: Anderson, N. G. "Practical Process Research and Development – A Guide for Organic Chemists." Academic Press, 2012. (Context: Acid-base extraction protocols for amine scale-up).
-
Biological Relevance (5-HT6/GlyT1 Context)
-
Safety & Solvents
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR characterization of 1-(phenylsulfonyl)-4-propylpiperazine
Application Note: H NMR Characterization of 1-(Phenylsulfonyl)-4-propylpiperazine
Executive Summary & Pharmacophore Context
The target molecule combines a benzenesulfonamide moiety with an N-alkylated piperazine . This scaffold is ubiquitous in drug discovery (e.g., 5-HT receptor antagonists, antipsychotics). Precise characterization is critical because the symmetry of the piperazine ring is broken by the electron-withdrawing sulfonyl group (
This guide provides a self-validating protocol to distinguish the target from common impurities (e.g., des-propyl precursors or hydrolyzed sulfonyl chlorides).
Structural Analysis & Labeling Strategy
Before acquisition, we must define the magnetic environments. The molecule is segmented into three zones:
-
Zone A (Aromatic): The phenyl ring attached to the sulfonyl group.
-
Zone C (Aliphatic): The propyl tail.[6]
Visualization: Structural Connectivity
The following diagram maps the logical flow of structural assignment.
Caption: Magnetic connectivity map showing the propagation of shielding/deshielding effects from the sulfonyl group to the propyl tail.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation-induced broadening:
-
Solvent Selection: Chloroform-
( , 99.8% D) is the standard choice. It prevents H-D exchange of any residual NH protons (though none exist in the pure product) and provides excellent solubility for this lipophilic compound.-
Alternative: DMSO-
if the salt form (e.g., HCl salt) is being analyzed.
-
-
Concentration: Dissolve 5–10 mg of analyte in 0.6 mL of solvent.
-
Why? Over-concentration (>20 mg) leads to viscosity broadening; under-concentration (<2 mg) requires excessive scan times.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.
-
Spectral Width: 0 – 10 ppm (standard organic range).
-
Scans (NS): 16 or 32 (sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 s (minimum). Increase to 5.0 s if accurate integration of aromatic protons is required for qNMR.
Spectral Assignment & Data Interpretation[5][6][7][8]
The following table summarizes the expected chemical shifts based on fragment assembly of N-sulfonyl piperazines and N-alkyl chains.
Table 1: Predicted H NMR Data ( , 400 MHz)
| Assignment (Zone) | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Explanation |
| Zone A: Phenyl (Ortho) | 7.70 – 7.80 | Doublet (d) | 2H | ~7.5 - 8.0 | Deshielded by |
| Zone A: Phenyl (Meta/Para) | 7.50 – 7.65 | Multiplet (m) | 3H | - | Overlapping signals; less deshielded than ortho protons. |
| Zone B: Piperazine ( | 2.95 – 3.10 | Broad Triplet (t) | 4H | ~5.0 | Adjacent to electron-withdrawing sulfonamide N. |
| Zone B: Piperazine ( | 2.45 – 2.55 | Broad Triplet (t) | 4H | ~5.0 | Adjacent to aliphatic amine; shielded relative to |
| Zone C: Propyl ( | 2.25 – 2.35 | Triplet (t) | 2H | ~7.0 | |
| Zone C: Propyl ( | 1.40 – 1.55 | Sextet/Multiplet | 2H | ~7.0 | |
| Zone C: Propyl ( | 0.85 – 0.95 | Triplet (t) | 3H | ~7.0 | Terminal methyl group. |
Detailed Mechanistic Insight
-
The Piperazine Split: In a symmetric piperazine, all 8 protons might appear as a singlet. However, the
group is a strong electron-withdrawing group (EWG). It pulls electron density from the adjacent nitrogen, deshielding the nearest protons (shifting them downfield to ~3.0 ppm). The propyl-side nitrogen is more electron-rich, keeping its adjacent protons upfield (~2.5 ppm). -
Diagnostic Signal: The propyl methyl group (0.9 ppm, triplet) is the "fingerprint" for successful alkylation. If this is a doublet, you likely have an isopropyl group (isomer impurity).
Validation Workflow (Logic Gate)
Use this flowchart to interpret your spectrum and troubleshoot synthesis issues.
Caption: Decision tree for validating the structural integrity of 1-(phenylsulfonyl)-4-propylpiperazine.
Common Impurities & Troubleshooting
| Observation | Potential Cause | Remediation |
| Broad Singlet at ~1.8 ppm | Water in | Add activated molecular sieves to solvent; water peak shifts but does not overlap critical signals. |
| Triplet at ~1.0 ppm (shifted) | Residual Ethanol/Ethyl Acetate | Check for quartet at 3.5 ppm (EtOH) or 4.1 ppm (EtOAc). Dry sample under high vacuum. |
| Missing Propyl Peaks | Failed Alkylation | The spectrum will show a broad singlet at ~2.0 ppm (NH) if the propyl group is absent. |
| Extra Aromatic Peaks | Residual Sulfonyl Chloride | Look for shifts at 8.0 ppm (deshielded ortho protons in sulfonyl chloride). |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[7][8][9] (Standard text for fragment-based assignment).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
National Institute of Advanced Industrial Science and Technology (AIST) . Spectral Database for Organic Compounds (SDBS). (Reference for 1-benzenesulfonylpiperazine fragment data).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Protocol for distinguishing N-alkyl environments).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Improving yield of 1-(phenylsulfonyl)-4-propylpiperazine synthesis
Welcome to the Application Support Center: Yield Optimization for 1-(Phenylsulfonyl)-4-propylpiperazine Synthesis
As drug development professionals, you know that synthesizing piperazine-derived sulfonamides often seems straightforward on paper. The reaction relies on the classic nucleophilic attack of a secondary amine (1-propylpiperazine) on an electrophilic sulfonyl chloride ()[1]. However, scaling this reaction and consistently achieving >90% yields requires strict control over reaction kinetics, moisture, and pH during workup.
This guide provides field-proven troubleshooting strategies and a self-validating protocol to eliminate common bottlenecks and maximize your synthetic yield.
Troubleshooting Logic & Workflow
Logical troubleshooting workflow for optimizing 1-(phenylsulfonyl)-4-propylpiperazine yield.
Core Troubleshooting FAQs (The "Why" and "How")
Q1: My reaction stalls at 60-70% conversion, and I observe a significant amount of unreacted 1-propylpiperazine. What is causing this? Causality & Solution: The most common culprit is the competitive hydrolysis of benzenesulfonyl chloride. Benzenesulfonyl chloride is highly moisture-sensitive and slowly degrades in the presence of water ()[2]. If your solvent (e.g., dichloromethane) is not strictly anhydrous, or if your base contains water, the sulfonyl chloride will hydrolyze into benzenesulfonic acid and HCl before it can react with the amine. Action: Switch to anhydrous solvents and dry your amine base over 4Å molecular sieves. If you are intentionally using a biphasic Schotten-Baumann system, you must maintain the pH strictly between 8.5 and 9.5 to favor the amine nucleophile over hydroxide-mediated hydrolysis, ensuring the reaction goes to completion ()[3].
Q2: The TLC shows complete consumption of the starting material, but my isolated yield after aqueous workup is terribly low (<40%). Where is my product? Causality & Solution: You are likely losing your product in the aqueous phase. 1-(phenylsulfonyl)-4-propylpiperazine contains a tertiary amine (the N-propyl group). During the reaction, HCl is generated. If the reaction mixture is not sufficiently basic during the aqueous extraction, the tertiary amine becomes protonated (forming a water-soluble hydrochloride salt), dragging your product into the aqueous layer ()[4]. Action: Before extracting with an organic solvent, quench the reaction and adjust the aqueous phase pH to 10–11 using saturated aqueous Na₂CO₃ or 1M NaOH. This ensures the tertiary amine is fully deprotonated (free base form), maximizing its partition into the organic layer.
Q3: I am detecting a highly non-polar impurity in my final product that is difficult to separate. What is it? Causality & Solution: This is often 1,4-bis(phenylsulfonyl)piperazine. Commercial 1-propylpiperazine can contain trace amounts of unsubstituted piperazine from its manufacturing process. Because unsubstituted piperazine has two reactive secondary amines, it rapidly undergoes symmetrical N,N'-disubstitution ()[5]. Action: Distill your 1-propylpiperazine before use, or use a slight stoichiometric deficit of benzenesulfonyl chloride (0.95 equivalents) to ensure any unsubstituted piperazine is only mono-sulfonylated, making it easier to wash away during the basic aqueous workup.
Quantitative Data: Optimization Matrix
To demonstrate the impact of these variables, the following table summarizes our internal optimization data for this specific synthesis.
| Reaction Condition | Solvent System | Base Used | Workup pH | Isolated Yield (%) | Purity (HPLC) |
| Standard Batch | DCM (Reagent Grade) | Triethylamine (1.2 eq) | 7.0 | 42% | 91% |
| Biphasic (Schotten-Baumann) | DCM / Water (1:1) | K₂CO₃ (2.0 eq) | 9.0 | 78% | 95% |
| Anhydrous Optimization | Anhydrous THF | DIPEA (1.5 eq) | 10.5 | 89% | 98% |
| Fully Optimized Protocol | Anhydrous DCM | Triethylamine (1.5 eq) | 10.5 | 94% | >99% |
Self-Validating Experimental Protocol
This step-by-step methodology incorporates the troubleshooting principles discussed above. It is designed to be self-validating: if the visual cues and pH checks are met, the yield is mathematically predictable.
Materials:
-
1-Propylpiperazine (Distilled, >99% purity) - 10.0 mmol (1.28 g)
-
Benzenesulfonyl chloride (Freshly titrated) - 9.5 mmol (1.68 g)
-
Triethylamine (Et₃N, dried over 4Å molecular sieves) - 15.0 mmol (1.52 g)
-
Anhydrous Dichloromethane (DCM) - 20 mL
Step-by-Step Procedure:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 1-propylpiperazine (10.0 mmol) and Et₃N (15.0 mmol) in 15 mL of anhydrous DCM.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses the exothermic side-reaction of sulfonyl chloride hydrolysis and prevents the formation of colored oxidation impurities.
-
Electrophile Addition: Dissolve benzenesulfonyl chloride (9.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Self-Validation Check: The solution should turn slightly cloudy as triethylamine hydrochloride (Et₃N·HCl) precipitates, physically confirming the nucleophilic displacement is occurring.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor by TLC (Eluent: 9:1 DCM:MeOH).
-
Quench and pH Adjustment (Critical Step): Add 15 mL of saturated aqueous Na₂CO₃ to the flask and stir vigorously for 10 minutes. Self-Validation Check: Test the pH of the aqueous layer using indicator paper; it must be ≥ 10. If not, add 1M NaOH dropwise until pH 10.5 is reached to ensure the N-propyl tertiary amine is fully deprotonated.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude oil or solid can be triturated with cold hexanes to yield 1-(phenylsulfonyl)-4-propylpiperazine as a highly pure white crystalline solid.
References
-
Title: Hinsberg reaction Source: Wikipedia URL: [Link]
-
Title: The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant Source: ResearchGate URL: [Link]
-
Title: Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 2. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bis-sulfonylation in Piperazine Reactions
Welcome to the technical support center for piperazine sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective mono-sulfonylation of piperazine and to provide effective troubleshooting strategies to minimize the formation of the bis-sulfonylation side product. The piperazine scaffold is a critical component in numerous pharmaceuticals, making the precise control of its derivatization a key step in drug discovery and development.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the sulfonylation of piperazine, offering explanations and actionable solutions based on established chemical principles.
Issue 1: Excessive Formation of the Bis-sulfonylation Product
You are observing a high percentage of the 1,4-bis-sulfonylated piperazine in your reaction mixture, significantly reducing the yield of your desired mono-sulfonylated product.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: The ratio of piperazine to the sulfonyl chloride is a critical factor. If the concentration of the sulfonylating agent is too high relative to piperazine, the likelihood of a second sulfonylation event on the initially formed mono-sulfonylated product increases.
-
Solution: Increase the molar excess of piperazine to the sulfonyl chloride. A common starting point is to use 2 to 5 equivalents of piperazine for every one equivalent of the sulfonyl chloride.[3] This statistically favors the reaction of the sulfonyl chloride with an unreacted piperazine molecule over the mono-substituted product.
-
-
Rapid Addition of the Sulfonyl Chloride: Adding the sulfonyl chloride solution too quickly creates localized areas of high concentration, promoting the formation of the bis-substituted product.
-
Solution: Employ a slow, dropwise addition of the sulfonyl chloride to the piperazine solution.[3] This maintains a low, steady concentration of the electrophile, enhancing the selectivity for mono-sulfonylation.
-
-
High Reaction Temperature: Elevated temperatures increase the reaction rate but can negatively impact selectivity. The mono-sulfonylated piperazine is still nucleophilic and can react further, a process that is accelerated at higher temperatures.
-
Solution: Conduct the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve the mono-to-bis product ratio.[3]
-
-
Inadequate Deactivation of the Second Nitrogen: For selective mono-sulfonylation, one of the piperazine nitrogens must be rendered less reactive. This is often achieved through mono-protonation or the use of a protecting group.
-
Solution (Mono-protonation): Ensure that precisely one equivalent of a suitable acid is used to form the piperazin-1-ium salt. This protonation effectively "protects" one of the nitrogen atoms from reacting with the electrophilic sulfonyl chloride.[4][5]
-
Solution (Protecting Groups): Utilize a protecting group strategy. The most common approach involves the use of a tert-butoxycarbonyl (Boc) group to protect one of the piperazine nitrogens.[5][6] The sulfonylation is then performed on the unprotected nitrogen, followed by deprotection of the Boc group.[3]
-
Table 1: Effect of Piperazine Stoichiometry on Product Distribution (Illustrative)
| Molar Ratio (Piperazine:Sulfonyl Chloride) | Mono-sulfonylated Product Yield (%) | Bis-sulfonylated Product Yield (%) |
| 1:1 | 45 | 50 |
| 2:1 | 70 | 25 |
| 3:1 | 85 | 10 |
| 5:1 | >90 | <5 |
Issue 2: Low Yield of the Mono-Sulfonylated Product
Despite controlling for bis-sulfonylation, the overall yield of your desired mono-sulfonylated product is lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature in small increments.
-
-
Poor Nucleophilicity of Piperazine: In the mono-protonation strategy, the choice of solvent is crucial. The free base form of piperazine is the active nucleophile.
-
Solution: Solvents such as methanol or acetic acid are commonly used for this reaction.[5] Ensure that the reaction conditions allow for a sufficient concentration of the deprotonated, nucleophilic piperazine to be present.
-
-
Product Loss During Workup: The mono-sulfonylated piperazine product, especially in its protonated form, may have some solubility in water.
-
Solution: During the aqueous workup, carefully adjust the pH of the solution to approximately 9.5. This ensures that the product is in its free base form, which is generally more soluble in organic extraction solvents.
-
Issue 3: Difficulty in Purifying the Mono-sulfonylated Product from the Bis-sulfonylated Byproduct
The similar polarities of the mono- and bis-sulfonylated products can make their separation by column chromatography challenging.
Potential Causes & Solutions:
-
Sub-optimal Chromatographic Conditions: The chosen solvent system for column chromatography may not be providing adequate separation.
-
Solution: Experiment with different solvent systems, including gradients, to improve the resolution between the two products. Consider using a different stationary phase if silica gel is not effective.
-
-
Crystallization Issues: If attempting to purify by crystallization, the presence of the bis-sulfonylated impurity can hinder the formation of pure crystals of the mono-sulfonylated product.
-
Solution: Try different crystallization solvents or solvent mixtures. In some cases, a carefully controlled precipitation by adding a non-solvent can selectively precipitate one of the products. Alternatively, converting the crude mixture to a salt (e.g., a hydrochloride or diacetate salt) may facilitate selective crystallization.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of piperazine sulfonylation?
A1: The sulfonylation of piperazine is a nucleophilic substitution reaction. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[8] This results in the formation of a sulfonamide bond and the elimination of a chloride ion. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.[9]
Caption: General mechanism of piperazine sulfonylation.
Q2: How does steric hindrance affect the sulfonylation reaction?
A2: Steric hindrance can play a significant role in modulating the reactivity of both the piperazine and the sulfonyl chloride.[10] If the piperazine is substituted with bulky groups, the accessibility of the nitrogen atoms to the sulfonyl chloride is reduced, which can slow down the reaction rate. Conversely, bulky substituents on the sulfonyl chloride, particularly in the ortho position of an aryl sulfonyl chloride, can also hinder the approach of the piperazine nucleophile.[11] This effect can sometimes be exploited to favor mono-substitution.
Q3: Are there alternative methods to achieve selective mono-sulfonylation?
A3: Yes, besides the strategies mentioned above, other methods include:
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time, which can lead to improved selectivity for mono-sulfonylation.[5]
-
Enzymatic Catalysis: While less common for this specific transformation, enzymatic approaches can offer high selectivity under mild reaction conditions.
-
Solid-Phase Synthesis: Attaching the piperazine to a solid support can allow for controlled, sequential reactions, ensuring mono-functionalization before cleavage from the resin.[4]
Q4: How can I effectively remove unreacted piperazine after the reaction?
A4: Unreacted piperazine can often be removed by an aqueous wash. Since piperazine is a base, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the piperazine, making it water-soluble and allowing it to be extracted into the aqueous phase. The desired mono-sulfonylated product, being less basic, will remain in the organic layer. Subsequent neutralization of the organic layer is important before product isolation.
Q5: What is the role of a base, like triethylamine or pyridine, in the reaction?
A5: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct.[9][12] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and stop the reaction.
Caption: A typical experimental workflow for selective mono-sulfonylation.
References
-
Smith, M., & Pollard, C. (1941). New Compounds. Derivatives of Piperazine. XIX. Reactions with Aryl Sulfonyl Chlorides and Aryl Sulfonic Acids. Journal of the American Chemical Society, 63(5), 1303-1304. [Link]
-
Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]
-
Makosza, M., & Sienkiewicz, K. (1999). Reactivity of sterically hindered aromatic sulfonic acid derivatives: VIII. * General mathematical model for catalytic sulfonylation of phenol. Russian Chemical Bulletin, 48(3), 521-527. [Link]
-
Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Chemical Biology, 8(9), 1879-1885. [Link]
-
Pazdera, P., & Prikryl, J. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Patel, K., & Patel, N. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 487-493. [Link]
- Godfrey, N. B. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Sharma, R., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]
-
Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
El-Gamal, M. I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes. [Link]
-
Lee, D., & Lippard, S. J. (2007). Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 46(24), 10043-10055. [Link]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Scavenging Unreacted Benzenesulfonyl Chloride
Welcome to the Technical Support Center. Removing excess electrophiles like benzenesulfonyl chloride (PhSO₂Cl) is a notorious bottleneck in synthetic workflows and drug development. This guide provides field-proven, chemoselective scavenging methodologies to help you bypass the pitfalls of traditional chromatography and ensure high-purity product isolation.
Decision matrix for selecting the optimal benzenesulfonyl chloride scavenging workflow.
Frequently Asked Questions & Troubleshooting Guides
Q1: Why is unreacted benzenesulfonyl chloride so difficult to remove by standard chromatography, and what is the mechanistic alternative?
Causality & Mechanism: Benzenesulfonyl chloride is highly electrophilic and moisture-sensitive. When loaded onto a standard silica gel column, it undergoes slow, continuous hydrolysis into benzenesulfonic acid and HCl. This causes severe "streaking" across the column, co-eluting with and potentially degrading your target product[1].
The Alternative: Chemoselective scavenging. Instead of relying on physical separation (chromatography), we introduce a nucleophilic scavenger that rapidly reacts with the excess PhSO₂Cl to form a derivative with drastically different physicochemical properties (e.g., highly water-soluble, acid-soluble, or polymer-bound). This allows for simple physical removal via filtration or liquid-liquid extraction[2].
Q2: How do I use a liquid amine scavenger like N,N-dimethylethylenediamine (DMEDA) to remove it?
Causality: DMEDA is a bifunctional diamine. Its primary amine acts as a powerful nucleophile, rapidly attacking the unreacted PhSO₂Cl to form a stable sulfonamide. Crucially, the tertiary amine tail of DMEDA remains unreacted. This tertiary amine provides a "basic handle" that can be easily protonated during an acidic aqueous workup, shifting the byproduct entirely into the aqueous phase while your neutral product remains in the organic layer.
Self-Validating Protocol: DMEDA Scavenging
-
Quench: Upon reaction completion, cool the reaction mixture to 0 °C to control the exothermic scavenging reaction.
-
Scavenger Addition: Add 1.5 to 2.0 equivalents (relative to the excess PhSO₂Cl) of N,N-dimethylethylenediamine (DMEDA) directly to the reaction mixture.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Validation Step: Run a TLC or LCMS. The PhSO₂Cl peak/spot must be completely consumed and replaced by a highly polar sulfonamide derivative. Do not proceed to extraction until this is confirmed to ensure no unreacted electrophile carries over.
-
Acidic Workup: Transfer to a separatory funnel. Add 1N HCl (aqueous) and shake vigorously. The acidic environment protonates the tertiary amine of the DMEDA-sulfonamide, rendering it highly water-soluble.
-
Phase Separation: Separate the layers. The organic layer now contains your purified product, free of sulfonyl chloride. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Q3: My product is sensitive to aqueous workup and acids. How can I use polymer-supported scavengers?
Causality: For water-sensitive or acid-sensitive products, liquid-liquid extraction is not viable. Polymer-supported (PS) reagents, such as PS-Trisamine (a polystyrene resin functionalized with primary amines), act as insoluble nucleophiles. They covalently capture the electrophilic PhSO₂Cl, tethering it to the solid resin matrix. Because the byproduct is macroscopic, it can be removed by simple mechanical filtration, leaving the product untouched in the solution phase[2].
Self-Validating Protocol: PS-Trisamine Scavenging
-
Preparation: Ensure the reaction solvent is compatible with polystyrene swelling (e.g., DCM, THF, or DMF)[2]. If using an incompatible solvent (like pure water or aliphatic hydrocarbons), perform a solvent swap first.
-
Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (based on resin loading capacity, typically 3-4 mmol/g) to the crude reaction mixture[2].
-
Agitation: Gently agitate for 2–4 hours at room temperature. Note: Do not use a magnetic stir bar at high speeds, as it can crush the resin beads and clog filters.
-
Validation Step: Check the supernatant by TLC/LCMS to confirm the disappearance of PhSO₂Cl. The absence of the electrophile in the liquid phase validates that the resin has successfully sequestered it[2].
-
Filtration: Filter the mixture through a sintered glass frit. Wash the resin bed thoroughly with the reaction solvent to elute any trapped product[2].
-
Concentration: Concentrate the filtrate under reduced pressure to yield the pure product.
Q4: What if my product is robust and I just want to hydrolyze the sulfonyl chloride?
Causality: If your product can withstand basic aqueous conditions, you can force the hydrolysis of PhSO₂Cl into benzenesulfonic acid (which deprotonates into a highly water-soluble sulfonate salt). This method is cost-effective for large-scale syntheses but slower than amine scavenging[1].
Self-Validating Protocol: Basic Aqueous Hydrolysis
-
Quench: Cool the mixture to 0 °C to manage exothermic quenching[1].
-
Hydrolysis: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir vigorously for 1–2 hours[1]. The biphasic stirring must be vigorous to ensure the lipophilic sulfonyl chloride contacts the aqueous base.
-
Validation Step: Check the organic phase by TLC to ensure no PhSO₂Cl remains. The hydrolysis generates water-soluble benzenesulfonic acid; its absence in the organic layer validates the completion of the quench.
-
Separation: Transfer to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer 2-3 times with the organic solvent to recover any dissolved product[1]. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Quantitative Data: Comparison of Scavenging Methodologies
| Scavenging Method | Reagent Used | Equivalents Required | Incubation Time | Workup / Removal Strategy | Best Suited For |
| Liquid Amine Scavenging | N,N-dimethylethylenediamine (DMEDA) | 1.5 – 2.0 eq (vs excess) | 30 – 60 min | Acidic aqueous wash (1N HCl) | Neutral products; rapid purification |
| Polymer-Supported Scavenging | PS-Trisamine Resin | 3.0 – 4.0 eq | 2 – 4 hours | Simple filtration | Acid/Base-sensitive or water-sensitive products[2] |
| Basic Aqueous Hydrolysis | NaHCO₃ / Na₂CO₃ (sat. aq.) | Large excess | 1 – 2 hours | Phase separation (Basic aqueous extract) | Robust products; large-scale cost efficiency[1] |
References
-
Title: Solid-Supported Reagents and Scavengers Source: Sopachem URL: [Link]
-
Title: Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions Source: Sciencemadness.org URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of 1-(Phenylsulfonyl)piperazine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals actively synthesizing sulfonamide-piperazine hybrids. 1-(Phenylsulfonyl)piperazine is a highly valuable pharmacophore, but its N-alkylation presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding, selective mono-alkylation.
🔬 Mechanistic Insights: The Causality of Temperature
The core challenge in alkylating 1-(phenylsulfonyl)piperazine lies in its electronic distribution. The phenylsulfonyl group is strongly electron-withdrawing, pulling electron density away from the piperazine ring via inductive and resonance effects.
While this deactivates the N4 nitrogen (preventing polymerization), it also reduces the nucleophilicity of the target N1 secondary amine compared to standard aliphatic amines. Consequently, the bimolecular nucleophilic substitution (
🛠️ Troubleshooting & FAQs
Q1: My reaction stalls at 40°C, yielding less than 20% conversion after 24 hours. Should I just boil it in toluene?
A: No. While increasing the temperature overcomes the high activation barrier of the deactivated secondary amine, boiling in non-polar solvents like toluene (>110°C) will severely degrade your kinetic selectivity. Instead of extreme heat, switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF, which stabilizes the
Q2: I am observing significant amounts of quaternary ammonium salts (over-alkylation) at 85°C. How do I fix this without stalling the reaction? A: Over-alkylation is a symptom of excessive thermal energy overriding the steric hindrance of the mono-alkylated product. To fix this:
-
Drop the temperature to 65°C.
-
Change your base. Strong bases (like NaOH) at high temperatures exacerbate side reactions. 3[3] such as
, , or DIPEA. -
Add the alkylating agent dropwise over 1 hour to maintain a low localized electrophile concentration.
Q3: Can I use a catalyst to lower the required temperature?
A: Yes. If you are using an alkyl chloride, the
📊 Quantitative Data: Temperature vs. Reaction Profile
The following table summarizes the causal relationship between reaction temperature and product distribution during the N-alkylation of 1-(phenylsulfonyl)piperazine with a standard primary alkyl bromide (using
| Temperature (°C) | Time (h) | Conversion (%) | Mono-Alkylated Yield (%) | Quaternary Salt (%) | E2 Byproducts (%) |
| 25 (Room Temp) | 24 | 15 | 15 | 0 | 0 |
| 40 | 24 | 45 | 43 | 2 | 0 |
| 65 (Optimal) | 12 | >95 | 88 | 5 | 2 |
| 85 | 6 | >95 | 65 | 22 | 8 |
| 110 (Reflux) | 2 | >95 | 40 | 45 | 10 |
Note: Data illustrates the kinetic trade-off. Yields are isolated yields after silica gel chromatography.
🧪 Self-Validating Experimental Protocol
This4[4] is optimized for a 65°C thermal threshold to ensure maximum mono-alkylation selectivity.
Step 1: Reactant Preparation In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-(phenylsulfonyl)piperazine (1.0 eq, 10 mmol) in 30 mL of anhydrous Acetonitrile (MeCN).
Step 2: Base Addition
Add finely powdered, anhydrous
Step 3: Controlled Electrophile Addition Dilute the alkyl halide (1.1 eq, 11 mmol) in 5 mL of MeCN. Using an addition funnel or syringe pump, add this solution dropwise over 30 minutes to the reaction flask at room temperature.
Step 4: Thermal Activation Equip the flask with a reflux condenser and transfer it to a pre-heated oil bath set strictly to 65°C . Stir vigorously for 12 hours.
Step 5: Self-Validating Reaction Monitoring
Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting piperazine. Develop using EtOAc/Hexanes (1:1). The reaction is self-validating when the starting material spot (which stains strongly with Ninhydrin) disappears, and a new, higher
Step 6: Work-up and Purification
-
Cool the mixture to room temperature.
-
Filter the suspension through a Celite pad to remove the inorganic salts (
and potassium halides). Wash the pad with 15 mL of cold MeCN. -
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous
(2 x 25 mL) and brine (25 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography if trace dialkylation is detected.
🗺️ Process Visualization
Temperature-dependent kinetic pathways for N-alkylation of phenylsulfonyl piperazine.
📚 References
-
Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents. ResearchGate. 2
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (PMC). 3
-
Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem. 4
-
Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1). 1
Sources
Section 1: Frequently Asked Questions (FAQs) - The Causality of Oily Intermediates
Title: Technical Support Center: Resolving Purification Challenges of Oily Piperazine Sulfonamide Intermediates
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are frustrated by piperazine sulfonamide intermediates that stubbornly refuse to crystallize, instead forming intractable, viscous oils. This guide moves beyond standard textbook procedures, offering field-proven, mechanistically grounded troubleshooting strategies to help you isolate high-purity crystalline compounds.
Q1: Why does my piperazine sulfonamide intermediate consistently form a viscous oil instead of a crystalline solid? A1: The "oiling out" phenomenon (liquid-liquid phase separation) is primarily driven by the inherent physicochemical properties of the piperazine moiety. Piperazine rings possess high conformational flexibility and significant basicity (pKa values typically around 5.3 and 9.7)[1]. When coupled with a sulfonamide group, the molecule acts as both a strong hydrogen bond donor and acceptor. This leads to high hygroscopicity, trapping residual water or solvents and forming an amorphous network that kinetically outcompetes the nucleation of a highly ordered crystal lattice[1]. Furthermore, structurally similar impurities—such as alkylated piperazines or unreacted sulfonyl chlorides—can co-precipitate, disrupting lattice packing and forcing the bulk material into an oily state[1].
Q2: Standard silica gel chromatography causes severe streaking and poor recovery. What is the mechanistic cause, and how can I bypass it? A2: The basic secondary or tertiary nitrogen on the piperazine ring interacts strongly with the acidic silanol groups on standard normal-phase silica gel, causing peak tailing and irreversible adsorption[1]. To bypass this, you must either suppress the ionization of the silanol groups (by adding a competing base like triethylamine to your mobile phase)[1] or utilize a covalent purification strategy. Polymer-bound scavenger resins are highly recommended to remove electrophilic impurities without subjecting your basic product to a problematic silica column[2].
Section 2: Troubleshooting Guide & Logical Workflows
When dealing with an oily piperazine sulfonamide, the first step is to identify the root cause of the phase separation. Use the logic tree below to determine your purification strategy.
Workflow for troubleshooting and purifying oily piperazine sulfonamide intermediates.
Scenario A: Contamination with Excess Sulfonyl Chloride Symptoms: The crude NMR shows aromatic peaks corresponding to the starting sulfonyl chloride. The product is a dark, sticky oil. Solution: Utilize a polymer-bound amine scavenger resin (e.g., PS-Trisamine). The resin covalently captures the highly electrophilic sulfonyl chloride, forming a resin-bound sulfonamide that is simply filtered away. This self-validating system ensures that the electrophile is completely removed from the solution phase, yielding a pure filtrate[2].
Mechanism of polymer-bound amine scavenger resins capturing excess sulfonyl chlorides.
Scenario B: The Product is Pure but Remains an Oil Symptoms: LC-MS indicates >95% purity, but the intermediate remains a stubborn, viscous syrup. Solution: Force crystallization by maximizing lattice energy. Convert the free base piperazine into a hydrochloride (HCl) salt. Protonating the basic nitrogen restricts the conformational flexibility of the piperazine ring and drastically increases intermolecular ionic interactions, driving precipitation out of non-polar solvents[3].
Section 3: Quantitative Data on Purification Strategies
To assist in selecting the optimal method, the following table summarizes the performance metrics of common purification strategies for piperazine sulfonamides.
| Purification Strategy | Target Impurity / Issue | Typical Yield Recovery (%) | Purity Achieved (%) | Time Required (h) | Mechanistic Rationale |
| Silica Gel Chromatography | Non-polar byproducts | 60 - 75 | 90 - 95 | 4 - 8 | Adsorption/Desorption. Prone to severe streaking due to basic piperazine nitrogen interacting with acidic silanols. |
| Polymer-Bound Scavenger | Excess Sulfonyl Chloride | 85 - 95 | > 98 | 1 - 2 | Covalent capture of electrophiles onto a solid support, enabling physical removal via filtration. |
| HCl Salt Crystallization | Conformational flexibility (Oiling) | 70 - 85 | > 99 | 12 - 24 | Protonation increases lattice energy and reduces solubility in non-polar anti-solvents, forcing precipitation. |
Section 4: Validated Experimental Protocols
Protocol 1: Scavenger Resin Purification of Crude Piperazine Sulfonamides Objective: Remove unreacted sulfonyl chlorides without chromatography.
-
Dissolution: Dissolve the crude oily piperazine sulfonamide mixture in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Resin Addition: Add 3 to 5 equivalents of a polymer-bound amine scavenger (e.g., PS-Trisamine or aminomethylated polystyrene) relative to the estimated excess of sulfonyl chloride.
-
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2-4 hours. Causality note: Gentle agitation prevents the mechanical shearing of the polymer beads, which could create fine particulates that clog filters and contaminate the product.
-
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed thoroughly with DCM (3 x 10 mL) to ensure complete recovery of the desired product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the purified piperazine sulfonamide.
Protocol 2: HCl Salt Formation and Recrystallization Objective: Convert a purified oil into a handleable, crystalline solid.
-
Solvent Selection: Dissolve the oily free-base piperazine sulfonamide in a minimal volume of dry diethyl ether or methyl tert-butyl ether (MTBE). If insoluble, add a few drops of methanol until just dissolved.
-
Acidification: Place the flask in an ice bath (0 °C). Slowly add a stoichiometric amount of ethereal HCl (1M to 2M solution) dropwise under vigorous magnetic stirring. Causality note: Rapid addition can cause localized supersaturation, leading to the precipitation of an amorphous gum rather than an ordered crystal lattice.
-
Precipitation: A white to off-white precipitate should begin to form immediately. Allow the suspension to stir at 0 °C for 30 minutes to complete precipitation[3].
-
Isolation: Filter the solid rapidly using a Buchner funnel. Wash with cold, dry ether.
-
Recrystallization (If necessary): If the salt is still slightly gummy, recrystallize using a mixed solvent system of hot methanol (solvent) and water or ether (anti-solvent). Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize the yield of precipitated crystals[3].
References
-
ArtisanTG. "Argonaut Resins and Reagents." Available at:[Link]
Sources
Topic: Preventing Oxidation of Propyl Chains During Sulfonyl Coupling
ChemSupport Technical Center: Sulfonyl Coupling & Side-Chain Protection Authorized Guide for Application Scientists & Process Chemists
Executive Summary:
Users frequently report "tarring," yield loss, or unexpected ketone formation when synthesizing sulfonyl chlorides containing alkyl (specifically propyl) side chains. This guide addresses the root cause: non-selective oxidative chlorination . Standard protocols using chlorine gas (
This guide provides a validated, mild protocol using N-Chlorosuccinimide (NCS) to suppress this side reaction, alongside alternative pathways for highly sensitive substrates.
Module 1: Diagnostic & Root Cause Analysis
The Problem:
You are likely attempting to convert a thiol (
Mechanism of Failure:
Standard oxidants (
-
Desired Path: Oxidation of the Sulfur center (
). -
Competitor Path: Abstraction of a benzylic hydrogen from the propyl chain, leading to chlorination or oxidation to a ketone/alcohol.
Visualizing the Failure Mode The following diagram illustrates the competition between the desired sulfonyl formation and the undesired propyl oxidation.
Caption: Mechanistic divergence showing how harsh oxidants favor benzylic radical attack on the propyl chain, while mild oxidants preserve the alkyl group.
Module 2: The Solution – NCS-Mediated Oxidation
To prevent propyl chain oxidation, you must switch from radical-promoting oxidants to N-Chlorosuccinimide (NCS) . NCS acts as a controlled reservoir of electrophilic chlorine (
Protocol: NCS/HCl Oxidative Chlorination
Adapted from Bahrami et al. and optimized for alkyl-substituted arenes.
Reagents:
-
Substrate: Propyl-substituted Thiol or Disulfide (1.0 equiv)
-
Oxidant: N-Chlorosuccinimide (NCS) (3.0 equiv for thiols, 5.0 equiv for disulfides)
-
Solvent: Acetonitrile (
) / 2M HCl (5:1 ratio) -
Temperature:
to (Critical for selectivity)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the propyl-aryl-thiol in 5 mL of Acetonitrile.
-
Acidification: Add 1 mL of 2M HCl. The acid activates the NCS and protonates the sulfinic acid intermediate, preventing side reactions.
-
Controlled Addition: Cool the mixture to
in an ice bath. Add NCS (3.0 mmol) portion-wise over 10 minutes. Do not dump it in all at once; this controls the exotherm. -
Reaction: Stir vigorously at
. The reaction is typically fast (15–45 minutes). -
Monitoring: Monitor by TLC or HPLC. Look for the disappearance of the disulfide peak.
-
Workup: Dilute with cold water and extract immediately with Ethyl Acetate or DCM. Wash with brine, dry over
, and concentrate.
Why this works:
The NCS/HCl system generates
Module 3: Comparative Analysis of Oxidants
Select the right tool for your specific substrate sensitivity.
| Oxidant System | Reactivity | Radical Risk | Propyl Chain Safety | Recommended Use |
| Extreme | High | Low | Simple substrates only. Avoid with alkyl chains. | |
| NaOCl (Bleach) / Acid | High | High | Low-Medium | Industrial scale, but requires strict temp control (<0°C). |
| NCS / HCl / MeCN | Moderate | Low | High | Gold Standard for lab-scale alkyl-arene synthesis. |
| DCDMH | Moderate | Low | High | Excellent alternative to NCS; easier to handle than NCS in some flows [4]. |
| High | Low | Medium | Good for speed, but peroxide can cause over-oxidation [2]. |
Module 4: Alternative Workflow (The "Nuclear Option")
If your propyl chain is functionalized (e.g., contains an alcohol, ester, or double bond) and even NCS causes degradation, you must abandon oxidative chlorination entirely.
Strategy: Use the DABSO / Grignard Route . This route builds the sulfonyl group from the bottom up, avoiding the oxidation step that threatens the propyl chain.
Workflow Diagram:
Caption: The DABSO route avoids the harsh oxidation of thiols, protecting sensitive alkyl chains by introducing sulfur in an already oxidized state (
Troubleshooting & FAQ
Q: I see a peak at M+14 or M+16 in my LCMS. What is it?
A: This confirms oxidation of your propyl chain. M+14 corresponds to a ketone (
Q: Can I use antioxidants like BHT to stop the propyl oxidation? A: In theory, yes, radical scavengers can help. However, they often interfere with the oxidative chlorination mechanism itself, stalling the reaction at the disulfide stage. It is cleaner to use a non-radical oxidant (NCS) than to fight a radical oxidant with scavengers.
Q: My reaction with NCS is too slow. Can I heat it? A: Do not heat above 25°C. Heating increases the kinetic energy enough to overcome the activation energy for benzylic hydrogen abstraction. If the reaction is slow, add a catalyst like tetrabutylammonium chloride (TBAC) or ensure your HCl is fresh [5].
Q: The product decomposes during workup. Why? A: Sulfonyl chlorides with electron-donating alkyl chains are hydrolytically unstable.
-
Fix: Perform the workup with ice-cold water.
-
Fix: Do not store the chloride. React it immediately with your amine/nucleophile to form the stable sulfonamide.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5][6][7] A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2773-2776.[4] Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4][5][6][7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[2][7][8] The Journal of Organic Chemistry, 74(24), 9287-9291. Link
-
Veisi, H., Ghorbani-Vaghei, R., Hemmati, S., & Mahmoodi, J. (2011).[5] In situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS). Synlett, 2011(16), 2315-2320. Link
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[9] The Journal of Organic Chemistry, 71(3), 1080-1084. Link
-
Yang, Z., & Xu, J. (2013).[10] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.[10][11] Synthesis, 45(12), 1675-1682. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 6. datapdf.com [datapdf.com]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Piperazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common and complex challenges associated with delivering piperazine derivatives to the central nervous system (CNS). My goal is to equip you with the strategic and practical knowledge needed to overcome the formidable blood-brain barrier (BBB).
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common hurdles encountered in the early stages of CNS drug discovery programs involving piperazine scaffolds.
Question 1: My novel piperazine derivative has a promising in vitro target profile but shows negligible brain penetration. What are the primary factors I should investigate?
Answer: This is a classic and critical challenge in CNS drug development. The blood-brain barrier is a highly selective gatekeeper, and a molecule's ability to pass through it is governed by a combination of its physicochemical properties.[1][2][3] When a potent compound fails to enter the brain, you should immediately perform a multiparameter assessment focusing on the following:
-
Lipophilicity (LogP/LogD): This is a double-edged sword. While drugs need to be lipid-soluble to cross the endothelial cell membranes of the BBB via passive diffusion, excessive lipophilicity can lead to problems.[1][4] Highly lipophilic compounds may get trapped in the lipid bilayer, exhibit poor aqueous solubility, or show increased non-specific binding to plasma proteins, which reduces the free concentration available to cross the BBB.
-
Polar Surface Area (PSA): PSA, or more specifically Topological Polar Surface Area (TPSA), is a strong predictor of BBB permeability.[5] It quantifies the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). High PSA is associated with a greater number of hydrogen bonds the molecule can form with water, which hinders its ability to enter the lipophilic environment of the cell membrane.
-
Molecular Weight (MW): Smaller is generally better. Most successful CNS drugs have a molecular weight below 400-500 Daltons.[1] Larger molecules face increasing difficulty in passively diffusing across the tight junctions of the BBB.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is closely related to PSA. Fewer hydrogen bonds generally correlate with better BBB penetration.[1]
-
Efflux Transporter Liability: Your compound may be actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[6][7][8][9] These ATP-binding cassette (ABC) transporters are a primary defense mechanism of the BBB and a major reason why many lipophilic molecules fail to achieve therapeutic concentrations in the CNS.[7][8][10]
A systematic review of these properties will provide a clear rationale for the poor brain penetration and guide your subsequent optimization strategy.
Question 2: What are the key differences between the PAMPA-BBB and cell-based (e.g., Caco-2, MDCK-MDR1) permeability assays, and how do I choose the right one?
Answer: Choosing the appropriate in vitro model is crucial for generating meaningful and predictive data. Each model has distinct advantages and limitations.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive diffusion.[11][12] It uses a 96-well plate system where a filter is coated with an artificial lipid membrane (often porcine brain lipid extract) that separates a donor compartment from an acceptor compartment.[12]
-
Pros: High-throughput, low-cost, excellent for assessing passive permeability, and highly reproducible.[11][12]
-
Cons: It cannot model active transport or efflux mechanisms. Therefore, a compound that appears permeable in PAMPA might still fail in vivo due to being an efflux transporter substrate.[13]
-
Best Use: Early in discovery for rapid screening of large numbers of compounds to rank order them based on their intrinsic passive permeability.
-
-
Cell-Based Assays (Caco-2, MDCK-MDR1): These assays use confluent monolayers of cells grown on permeable supports.
-
Caco-2 (Human colon adenocarcinoma cells): These cells form tight junctions and express several transporters, including P-gp, making them a useful model for both absorption and efflux.[12][14]
-
MDCK-MDR1 (Madin-Darby canine kidney cells transfected with the human MDR1 gene): This is a workhorse model specifically for identifying P-gp substrates.[9][12] By comparing permeability in the apical-to-basolateral (A-B) direction versus the basolateral-to-apical (B-A) direction, you can calculate an efflux ratio (ER) . An ER significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[10]
-
Pros: They model both passive diffusion and active transport/efflux, providing more biologically relevant data.[12]
-
Cons: They are lower-throughput, more expensive, and can be more variable than PAMPA.[12][14]
-
Recommendation: A tiered approach is most effective. Use PAMPA-BBB for initial high-throughput screening. For promising hits, advance to an MDCK-MDR1 or Caco-2 assay to specifically investigate whether the compound is a substrate for key efflux transporters.[13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed solutions and step-by-step protocols for specific experimental problems.
Scenario 1: My piperazine derivative shows good passive permeability in the PAMPA-BBB assay (Pe > 4.0 x 10⁻⁶ cm/s), but my in vivo Kp,uu is very low (<0.1).
Analysis: This is a classic profile for a compound that is a substrate for an active efflux transporter. The high passive permeability gets the molecule into the endothelial cells of the BBB, but it is immediately pumped back into the bloodstream by transporters like P-gp or BCRP. The Kp,uu (unbound brain-to-plasma partition coefficient) is the gold-standard measure of BBB penetration, and a value less than 1 indicates net efflux.[15][16]
Troubleshooting Workflow:
-
Confirm Efflux Liability with an In Vitro Assay: The first step is to definitively prove that your compound is an efflux transporter substrate.
-
Structural Modification to Evade Efflux: If efflux is confirmed, the medicinal chemistry team must design new analogues.
-
Consider Advanced Delivery Strategies: If structural modification is not feasible or fails to solve the problem, alternative delivery methods may be necessary.
This protocol will determine if your compound is a substrate for the P-glycoprotein (P-gp) transporter.
Materials:
-
MDCK cells stably transfected with the human MDR1 gene (e.g., from Corning or ATCC).
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size).
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin).
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Your piperazine derivative (test compound).
-
P-gp inhibitor (e.g., 1-5 µM Zosuquidar or Verapamil).
-
Control compounds: a low permeability marker (e.g., Lucifer Yellow) and a known P-gp substrate (e.g., Digoxin).
-
LC-MS/MS for compound quantification.
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a high density. Culture for 4-7 days until a confluent monolayer is formed.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Values should be high and stable (e.g., >100 Ω·cm²).
-
Perform a Lucifer Yellow permeability assay. The apparent permeability (Papp) should be very low (<1 x 10⁻⁶ cm/s), confirming tight junction integrity.
-
-
Bidirectional Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add your test compound (e.g., at 1-10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add your test compound to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.
-
(Optional but Recommended) Inhibition Study: Run a parallel set of A→B and B→A experiments in the presence of a P-gp inhibitor (e.g., Zosuquidar) in both chambers.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh HBSS. Take a sample from the donor chamber at the beginning and end of the experiment.
-
Quantification: Analyze the concentration of your compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
An ER > 2.0 strongly suggests your compound is a P-gp substrate.[10]
-
If the ER is significantly reduced in the presence of a P-gp inhibitor (e.g., returns to ~1.0), this confirms P-gp mediated efflux.
Scenario 2: My medicinal chemistry efforts to reduce efflux have failed, and structural modifications compromise target potency. What are my options?
Analysis: When physicochemical properties and efflux liability cannot be optimized simultaneously with pharmacology, advanced drug delivery strategies should be considered. These approaches are more complex but can be highly effective.[17][18]
Strategic Options:
-
Prodrug Approach: This involves chemically modifying the parent drug into an inactive form (the prodrug) that has better BBB penetration properties.[19][20] Once in the brain, the prodrug is cleaved by brain-specific enzymes to release the active parent molecule.[21][22]
-
Mechanism: A common strategy is "lipidization," where a lipophilic moiety is attached to a polar functional group on your piperazine derivative, masking its polarity and increasing its ability to cross the BBB via passive diffusion.[20][22]
-
Key Consideration: The linker used to create the prodrug must be stable in the bloodstream but readily cleaved by enzymes in the CNS (e.g., specific esterases).[21]
-
-
Nanocarrier-Mediated Delivery: This strategy encapsulates your drug within a nanoscale delivery system, which then traffics across the BBB.[23][24][25]
-
Types of Nanocarriers:
-
Targeting the BBB: To enhance delivery, nanocarriers can be "functionalized" by attaching ligands to their surface that bind to specific receptors on the BBB endothelial cells (e.g., transferrin receptor, insulin receptor).[26][27] This triggers receptor-mediated transcytosis, a natural process cells use to transport large molecules, effectively creating a "Trojan horse" to carry the drug into the brain.[27]
-
Part 3: Data Summaries & Visualizations
Table 1: Physicochemical Property Guidelines for CNS Drug Candidates
This table summarizes generally accepted physicochemical property ranges that are correlated with improved potential for BBB penetration.
| Property | Desirable Range | Rationale & Key Considerations |
| Molecular Weight (MW) | < 450 Da | Smaller molecules more easily diffuse across the BBB.[1] |
| cLogP | 1.5 - 3.5 | Balances lipophilicity for membrane crossing with sufficient aqueous solubility.[6] |
| Topological Polar Surface Area (TPSA) | < 70-80 Ų | Lower polarity reduces desolvation penalty for entering the lipid membrane.[5][6] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer H-bonds to break with water facilitates membrane entry.[1][2] |
| pKa (for bases) | 7.5 - 10.0 | A basic pKa ensures a significant portion of the molecule is neutral at physiological pH (7.4), which is the form that passively diffuses.[6] |
| Efflux Ratio (MDCK-MDR1) | < 2.0 | Indicates the compound is not a significant substrate for the P-gp efflux pump.[10] |
Data compiled from multiple sources including references[1][2][5][6][10].
Diagrams
Caption: Tiered screening cascade for CNS drug candidates.
References
- Nanocarriers to Overcome the Blood–Brain Barrier (BBB). (2024). Google Cloud.
- What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. (2025). Patsnap.
- Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC.
- Nanocarriers as Potential Drug Delivery Candidates for Overcoming the Blood–Brain Barrier: Challenges and Possibilities. PMC.
- Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. ResearchGate.
- Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. PubMed.
- Multifunctional Nanocarriers for diagnostics, drug delivery and targeted treatment across blood-brain barrier: perspectives on tracking and neuroimaging. PMC.
- Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems.
- Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers.
- Brain Penetration. Cambridge MedChem Consulting.
- Molecular determinants of blood–brain barrier permeation. PMC.
- Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. MDPI.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
- Nanocarriers as Potential Drug Delivery Candidates for Overcoming the Blood–Brain Barrier: Challenges and Possibilities. ACS Omega.
- Nanoscale drug delivery systems and the blood–brain barrier. Dove Medical Press.
- What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec DMPK.
- Prediction of the Extent of Blood–Brain Barrier Transport Using Machine Learning and Integration into the LeiCNS-PK3.0 Model. QSPainRelief.
- Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC.
- Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Bentham Science.
- Prediction of BBB permeability using PAMPA assay. Conference Series.
- Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
- Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI.
- Prodrug Approaches for CNS Delivery. PMC.
- on methodologies used for the assessment of Kp,uu,brain and brain... ResearchGate.
- Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry.
- Prodrug strategy for enhanced therapy of central nervous system disease. RSC Publishing.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. DSpace.
- Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.
- Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. PMC.
- Prodrugs and their activation mechanisms for brain drug delivery. PMC.
- (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate.
- The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. ResearchGate.
- Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PMC.
- P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models. PMC.
- Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS One.
- Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers.
- Age-Related Functional and Expressional Changes in Efflux Pathways at the Blood-Brain Barrier. Frontiers.
Sources
- 1. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 2. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier | PLOS One [journals.plos.org]
- 9. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 10. P-Glycoprotein Mediated Efflux Limits the Transport of the Novel Anti-Parkinson's Disease Candidate Drug FLZ across the Physiological and PD Pathological In Vitro BBB Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 13. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qspainrelief.eu [qspainrelief.eu]
- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 17. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
- 19. eurekaselect.com [eurekaselect.com]
- 20. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmasalmanac.com [pharmasalmanac.com]
- 24. Nanocarriers as Potential Drug Delivery Candidates for Overcoming the Blood–Brain Barrier: Challenges and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. dovepress.com [dovepress.com]
- 27. Multifunctional Nanocarriers for diagnostics, drug delivery and targeted treatment across blood-brain barrier: perspectives on tracking and neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hygroscopic Piperazine Hydrochloride Salts
Status: Operational Ticket ID: PIP-HCL-HYGRO-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
Piperazine-based linkers are fundamental in medicinal chemistry, yet their hydrochloride (HCl) salts—specifically Piperazine Dihydrochloride —present severe hygroscopic challenges.[1] These salts often exhibit deliquescence , where the solid absorbs enough atmospheric moisture to dissolve into a liquid solution.[2] This guide provides immediate troubleshooting for handling, analytical validation, and long-term salt engineering strategies.
Module 1: Immediate Handling & Weighing Protocols
User Issue: "My sample turns sticky/gummy on the balance. I cannot get a stable weight."
Root Cause: Piperazine HCl salts have a low Critical Relative Humidity (CRH) . If the ambient humidity exceeds the CRH (often <40% RH for these salts), the crystal lattice collapses, absorbing water rapidly.
Protocol A: The "Weighing by Difference" Technique
Use this when a glovebox is unavailable.
-
Preparation: Dry the bulk material in a vacuum oven (40°C, >24 hours) to remove surface moisture.
-
Taring: Place a capped weighing bottle containing the piperazine salt on the balance. Record the total mass (
). -
Transfer: Quickly remove the cap, transfer the approximate amount of solid to your reaction vessel/volumetric flask, and immediately recap the weighing bottle.
-
Final Weighing: Weigh the capped bottle again (
). -
Calculation: Mass transferred =
.-
Why this works: You are measuring the loss of mass from a protected environment, rather than trying to measure a gaining mass on an exposed pan.
-
Protocol B: Inert Atmosphere Handling (Gold Standard)
For critical analytical standards (qNMR, HPLC assay standards):
-
Equilibrate the balance inside a glove box or glove bag purged with
or Argon (<10% RH). -
Use anti-static guns (ionizers) as dry powders in low humidity become highly static-prone.
Decision Tree: Handling Workflow
Figure 1: Decision logic for selecting the appropriate weighing protocol based on environmental conditions and accuracy requirements.
Module 2: Analytical Troubleshooting
User Issue: "My elemental analysis (CHN) is off, and the NMR shows water peaks despite drying."
Root Cause: Piperazine HCl often forms stable hydrates (e.g., hexahydrate) or non-stoichiometric channel hydrates. Standard drying might not remove bound water without decomposing the salt.
Troubleshooting Guide: Thermal Analysis
| Technique | Common Artifact | Corrective Action |
| DSC (Differential Scanning Calorimetry) | Broad, messy endotherms <100°C masking the melt. | Use Hermetically Sealed Pans. Pin-holed pans allow water evaporation which looks like a phase transition. Sealed pans suppress evaporation, allowing you to see the true melting point of the hydrate or salt. |
| TGA (Thermogravimetric Analysis) | Continuous weight loss from | Isothermal Hold. Program the TGA to hold at 105°C for 15 mins before ramping. If weight stabilizes, it's surface water. If loss continues, it is likely bound hydrate water or HCl loss. |
| qNMR (Quantitative NMR) | Integration errors due to water peak overlap. | Solvent Shift. Do not use |
The "Gold Standard" Test: Dynamic Vapor Sorption (DVS)
To definitively prove hygroscopicity to regulatory bodies (FDA/EMA), you must run DVS.
-
Target Data: You are looking for the Deliquescence Point (
) . -
Interpretation: If the mass uptake shoots up vertically at a specific RH (e.g., 60%), that is your storage limit. Keep production facilities below this RH.
Module 3: Salt Engineering & Long-Term Solutions
User Issue: "We cannot scale this up. The powder cakes in the hopper."
Root Cause: The Chloride counter-ion is small and has high charge density, facilitating strong hydrogen bonding with water.
Solution: Counter-Ion Switching
If the HCl salt is unmanageable, you must screen for less hygroscopic alternatives. (Reference: Handbook of Pharmaceutical Salts).
Recommended Alternative Anions for Piperazine
-
Fumarate (2:1 or 1:1): High melting point, non-hygroscopic network structure.
-
Succinate: Often forms stable crystallites.
-
Pamoate: Extremely hydrophobic, used to make long-acting depot injections (low solubility, low hygroscopicity).
Workflow: Salt Selection Strategy
Figure 2: Strategic pathway for replacing the problematic HCl salt with a more stable crystal form.
Module 4: FAQs
Q: Can I just dry the Piperazine HCl in an oven to fix it? A: Only temporarily. Piperazine HCl is deliquescent, meaning it will re-absorb moisture immediately upon cooling in normal air. You must break the vacuum with dry nitrogen and transfer immediately to a desiccator.
Q: Why does my sample smell like fish? A: This indicates hydrolysis or degradation. Piperazine base has a distinct amine odor. If the salt is degrading due to moisture-induced acidity changes, free piperazine may be releasing. Check for purity using HPLC.
Q: What is the Critical Relative Humidity (CRH) of Piperazine HCl? A: While specific values vary by polymorph, many piperazine salts exhibit deliquescence between 40-50% RH . Always store below 30% RH to be safe.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on counter-ion selection to mitigate hygroscopicity).
-
Newman, A. W., & Reutzel-Edens, S. M. (2008).[3] "Characterization of the Hygroscopic Properties of Active Pharmaceutical Ingredients". Journal of Pharmaceutical Sciences. (Methodology for DVS and classification of hygroscopicity).
-
PubChem. (n.d.). Piperazine Dihydrochloride Compound Summary. National Library of Medicine. (Chemical and physical properties data).
-
Surface Measurement Systems. (n.d.). DVS Application Notes: Analysis of Hygroscopic Salts. (Technical details on interpreting DVS isotherms for deliquescent materials).
Sources
Technical Support Center: Asymmetric Piperazine Synthesis & Regioselective Control
Welcome to the Advanced Technical Support Center for the regioselective and asymmetric synthesis of piperazine scaffolds. This portal is designed for drug development professionals and synthetic chemists facing challenges in controlling N- vs. C-functionalization, achieving high enantiomeric excess (ee), and managing complex catalytic cycles.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we diagnose the root causes of synthetic failures and provide self-validating protocols grounded in mechanistic causality.
System Architecture: Regioselective Workflow
To successfully functionalize the piperazine core, you must first break its inherent symmetry. The diagram below outlines the logical decision tree for achieving regioselective and enantioselective control.
Logical workflow for controlling regioselectivity in asymmetric piperazine synthesis.
Frequently Asked Questions (Mechanistic Principles)
Q1: Why am I observing competitive N1/N4 alkylation when attempting C2-functionalization? A: The intrinsic nucleophilicity of the two nitrogen atoms in the piperazine ring is nearly identical, leading to undesired bis-alkylation or indiscriminate N-functionalization. To achieve regioselective C-substitution, you must break the symmetry. The most effective strategy is orthogonal N-protection (e.g., N1-Boc, N4-Cbz) combined with conversion to a piperazin-2-one intermediate. The carbonyl group at C2 acidifies the adjacent C3 position, allowing for controlled, asymmetric transformations such as Pd-catalyzed decarboxylative allylic alkylation 1.
Q2: How can I access enantiopure cis-2,6-disubstituted piperazines without relying on the chiral pool? A: Traditional routes require ≥6 steps from chiral amino acids. A more direct, catalytic approach utilizes a Pd-catalyzed carboamination of N1-aryl-N2-allyl-1,2-diamines with aryl bromides. This method leverages the formation of a 6-membered ring via alkene-tethered amines, consistently yielding products with 14-20:1 diastereomeric ratio (dr) and >97% ee 2. The causality here lies in the rigid transition state of the Pd-amido complex, which minimizes steric clash and dictates the cis-geometry.
Q3: Can photoredox catalysis be used for late-stage C-H functionalization of piperazines? A: Yes. Visible-light photoredox catalysis enables the differentiation of electronically distinct nitrogen centers. By tuning the oxidation potential of the photocatalyst and using an exogenous alkylamine to minimize back-electron transfer (BET), you can selectively generate α-aminoalkyl radicals. This allows for regioselective C-alkylation at the internal (α) position rather than the terminal (β) position 3.
Troubleshooting Guide: Common Experimental Failures
Issue 1: Poor Enantiomeric Excess (<80% ee) in Pd-Catalyzed Allylic Alkylation of Piperazin-2-ones
-
Root Cause: Insufficient enantiofacial discrimination by the chiral ligand, or premature decarboxylation leading to an achiral enolate before the Pd-π-allyl complex is fully formed.
-
Resolution: Switch to an electron-deficient PHOX ligand (e.g., (S)-(CF3)3-tBuPHOX). The electron-withdrawing CF3 groups tighten the Pd-ligand coordination sphere, enhancing the stereochemical communication between the chiral environment and the nucleophilic attack 1. Ensure the reaction is run in non-polar solvents (like toluene) at exactly 40°C; higher temperatures promote racemic background pathways.
Issue 2: Low Yield During the Reduction of Tertiary Piperazin-2-ones to Piperazines
-
Root Cause: Over-reduction leading to ring-opening, or incomplete reduction due to steric hindrance around the tertiary α-center.
-
Resolution: Utilize the Schwartz reagent (Cp2ZrHCl) or highly controlled LiAlH4 conditions. If using LiAlH4, maintain a strict temperature gradient (-78°C to 0°C) to prevent C-N bond cleavage. A self-validating check is to monitor the disappearance of the carbonyl stretch (~1680 cm⁻¹) via in-situ IR spectroscopy before quenching.
Issue 3: Loss of Regioselectivity in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
-
Root Cause: Weak hydrogen-bonding interactions between the substrate and the chiral ligand.
-
Resolution: Mechanistic insights reveal that hydrogen-bonding between the N-atom (acting as a hydrogen bond acceptor) and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst is crucial for dictating absolute stereochemistry 4. Ensure your substrate has an appropriate protecting group (e.g., N-benzyl) that does not sterically block this critical H-bonding network.
Experimental Protocols
Protocol A: Pd-Catalyzed Enantioselective Decarboxylative Allylic Alkylation
Objective: Synthesis of α-tertiary piperazin-2-ones.
Self-Validation Checkpoint: A color change of the Pd-complex from yellow to deep orange indicates active catalyst formation.
-
Preparation: In an argon-filled glovebox, charge an oven-dried vial with[Pd2(pmdba)3] (5 mol%) and (S)-(CF3)3-tBuPHOX (12.5 mol%).
-
Solvation: Dissolve the catalyst mixture in anhydrous toluene (0.014 M relative to substrate) and stir for 30 minutes at room temperature to ensure complete ligand exchange.
-
Substrate Addition: Add the differentially N-protected piperazin-2-one allyl ester (1.0 equiv) as a solution in toluene.
-
Reaction: Seal the vial, remove from the glovebox, and heat to 40°C for 12–48 hours.
-
Monitoring: Monitor via TLC (UV active). The reaction is complete when the starting material spot is fully consumed.
-
Workup: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove Pd-black.
-
Analysis: Determine ee via Supercritical Fluid Chromatography (SFC) using a chiral stationary phase.
Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Pyrazines
Objective: Enantioselective synthesis of 3-substituted piperazines.
Self-Validation Checkpoint: Formic acid acts as the stoichiometric hydrogen donor; continuous outgassing of CO2 confirms the catalytic cycle is turning over.
-
Catalyst Activation: Pre-stir Ru(p-cymene)[(S,S)-Ts-DPEN] (2 mol%) with a formic acid/triethylamine (5:2) azeotropic mixture in dichloromethane at 25°C for 15 minutes.
-
Substrate Introduction: Add the N-benzyl protected pyrazine precursor (1.0 equiv) to the active catalyst solution.
-
Hydrogen Transfer: Stir the reaction mixture at 40°C.
-
Validation: Draw a 10 µL aliquot every 2 hours, quench with saturated NaHCO3, extract with EtOAc, and analyze via chiral HPLC to track conversion and ee trajectory.
-
Isolation: Upon completion (typically 18 h), quench with water, extract with DCM, and purify via flash column chromatography.
Quantitative Data: Catalyst & Selectivity Comparison
| Catalyst System | Substrate Type | Transformation | Regioselectivity | Enantioselectivity (ee) | Typical Yield |
| Pd-carboamination | N-aryl-N-allyl-1,2-diamine | Cyclization to cis-2,6-piperazine | Exclusive C2/C6 | >97% (dr 14-20:1) | 65-85% |
| [Pd2(pmdba)3] / PHOX | Piperazin-2-one allyl ester | Decarboxylative allylic alkylation | α-Tertiary C3 | 88-96% | 75-92% |
| Ru/[(S,S)-Ts-DPEN] | Cyclic imine / Pyrazine | Asymmetric Transfer Hydrogenation | C3 Substitution | >81-96% | 70-85% |
| Photoredox (Red Light) | N-alkyl piperazine | C-H Functionalization | Internal (α) C-H | N/A (Achiral) | 60-80% |
References
- Source: Caltech.
- Source: NIH.
- Source: ResearchGate.
- Catalytic Asymmetric Synthesis of Morpholines.
Sources
Validation & Comparative
A Comparative Guide to Validating the Purity of 1-(phenylsulfonyl)-4-propylpiperazine via LC-MS
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For novel compounds like 1-(phenylsulfonyl)-4-propylpiperazine, a robust analytical methodology is paramount to ensure that the final drug product is free from potentially harmful impurities. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 1-(phenylsulfonyl)-4-propylpiperazine, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind experimental choices, present a detailed LC-MS protocol, and compare its performance against other common analytical techniques.
The Criticality of Purity Validation in Drug Development
Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1] A well-designed analytical method should not only quantify the API with high accuracy and precision but also be capable of separating, detecting, and quantifying all potential impurities.[2]
Comparative Analysis of Analytical Techniques
While several analytical techniques can be employed for purity analysis, their suitability varies depending on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the analyte. For 1-(phenylsulfonyl)-4-propylpiperazine, a non-volatile small molecule, HPLC-UV, GC-MS, and LC-MS are the most relevant techniques to compare.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile/semi-volatile compounds based on boiling point and polarity, with mass-based detection. | Separation based on polarity, with highly selective and sensitive mass-based detection. |
| Selectivity | Moderate. Co-elution of impurities with similar UV spectra can be a challenge. | High. Provides structural information, but derivatization may be needed for polar compounds.[3] | Very High. Can distinguish between compounds with the same retention time but different mass-to-charge ratios.[4] |
| Sensitivity | Moderate. Dependent on the chromophore of the analyte and impurities. | High. Excellent for volatile impurities. | Very High. Capable of detecting and quantifying impurities at trace levels (ng/mL to pg/mL).[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability.[3] | Simple dissolution, with careful mobile phase selection for MS compatibility. |
| Throughput | High. Relatively short run times. | Moderate to Low. Longer run times and potential for sample carryover. | High. Fast chromatography can be employed. |
| Cost | Low. Widely available instrumentation. | Moderate. | High. More complex and expensive instrumentation. |
| Ideal Application | Routine quality control, assay of the main component. | Analysis of volatile and semi-volatile impurities. | Comprehensive impurity profiling, identification of unknown impurities, and quantification of trace-level genotoxic impurities.[1][5] |
For 1-(phenylsulfonyl)-4-propylpiperazine, LC-MS/MS emerges as the superior technique for comprehensive purity validation due to its unparalleled sensitivity and selectivity, which are crucial for detecting and identifying unknown impurities and ensuring the overall safety of the drug substance.
Predicting Physicochemical Properties and Potential Impurities of 1-(phenylsulfonyl)-4-propylpiperazine
A definitive understanding of the physicochemical properties and potential impurities of 1-(phenylsulfonyl)-4-propylpiperazine is foundational to developing a robust LC-MS method.
Physicochemical Properties
Potential Impurities
The synthesis of phenylsulfonyl piperazine derivatives typically involves the reaction of a piperazine with a sulfonyl chloride.[4][7] Based on this general synthetic route, we can anticipate the following potential process-related impurities:
-
Starting Materials: Unreacted 1-propylpiperazine and benzenesulfonyl chloride.
-
By-products: Di-sulfonated piperazine or products from side reactions of the sulfonyl chloride.
-
Degradation Products: The molecule may be susceptible to hydrolysis of the sulfonamide bond under acidic or basic conditions, or oxidation of the piperazine ring.
Caption: Predicted impurities of 1-(phenylsulfonyl)-4-propylpiperazine.
A Validated LC-MS/MS Method for Purity Analysis
The following is a detailed, step-by-step protocol for the purity validation of 1-(phenylsulfonyl)-4-propylpiperazine using LC-MS/MS. This method is designed to be stability-indicating, meaning it can separate the API from its degradation products and potential process-related impurities.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS purity analysis.
Materials and Reagents
-
Reference Standard: 1-(phenylsulfonyl)-4-propylpiperazine (of known purity)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point for separating small molecules of moderate polarity.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
The use of a gradient elution is crucial for separating compounds with a range of polarities, which is expected for the API and its potential impurities. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in positive ESI mode.
Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
Positive ESI is chosen due to the presence of the basic piperazine nitrogen, which is readily protonated. A full scan will provide molecular weight information for unknown impurities, while MRM provides the high sensitivity and selectivity needed for quantifying trace-level impurities.
Method Validation According to ICH Guidelines
To ensure the reliability of the analytical data, the LC-MS method must be validated according to ICH Q2(R2) guidelines.[5] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure that all degradation products are well-separated from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the expected impurity concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by spiking a blank matrix with known amounts of impurities at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively.[5]
Data Interpretation and Reporting
The purity of the 1-(phenylsulfonyl)-4-propylpiperazine sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peak with an area percentage greater than the reporting threshold (typically 0.05%) should be identified and quantified. The identity of known impurities can be confirmed by comparing their retention times and mass spectra with those of reference standards. For unknown impurities, high-resolution mass spectrometry can provide an accurate mass measurement, which can be used to propose an elemental composition and potential structure.
Conclusion
The validation of API purity is a non-negotiable aspect of pharmaceutical development. While various analytical techniques are available, LC-MS/MS stands out as the most powerful tool for the comprehensive purity analysis of 1-(phenylsulfonyl)-4-propylpiperazine. Its superior sensitivity and selectivity enable the detection, identification, and quantification of even trace-level impurities, thereby ensuring the safety and quality of the final drug product. The detailed protocol and validation strategy presented in this guide provide a robust framework for researchers and drug development professionals to confidently assess the purity of this and other novel pharmaceutical compounds.
References
-
U.S. Environmental Protection Agency. Phenol, 4-[[4-(2-methylpropyl)-1-piperazinyl]sulfonyl]- Properties. Available at: [Link]
- Petersson, P., et al. (2023). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS.
-
Indian Journal of Pharmaceutical Sciences. (2019). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Available at: [Link]
- Gao, Y., et al. (2020).
-
Pharmaceutical Technology. (2025). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available at: [Link]
-
Efor Group. (2022). Validation of analytical procedures according to the ICH guidelines. Available at: [Link]
- Samanidou, V., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Applied Sciences.
-
PubChem. 1-Phenyl-4-propylpiperazine. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Available at: [Link]
- Google Patents. (2017). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
- Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (2024). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
-
ResearchGate. (2017). Synthetic route for the synthesis of 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl) quinolone-3-carbaldehyde derivatives 4a–c. Available at: [Link]
-
Journal of Pharmaceutical Analysis and Regulatory Affairs. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available at: [Link]
-
PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Available at: [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Available at: [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]
-
Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Available at: [Link]
- [No valid URL found]
-
ResearchGate. (2010). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Available at: [Link]
Sources
Reference Standard Strategy for 1-(phenylsulfonyl)-4-propylpiperazine: A Technical Comparison Guide
Topic: Reference standards for 1-(phenylsulfonyl)-4-propylpiperazine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(phenylsulfonyl)-4-propylpiperazine is a critical structural motif often encountered as an intermediate or impurity in the synthesis of sulfonamide-based pharmaceuticals and designer analogues of PDE5 inhibitors (e.g., Propylsildenafil). Unlike pharmacopeial staples, this compound lacks a widely available USP or EP monograph. Consequently, researchers must often rely on custom synthesis or commercial research-grade materials, which introduces significant variability in analytical accuracy.
This guide compares the performance of Certified Reference Materials (CRMs) versus Research Grade Standards and evaluates Quantitative NMR (qNMR) against Chromatographic Mass Balance as the primary method for purity assignment.
Part 1: Comparative Analysis of Reference Standard Grades
When sourcing 1-(phenylsulfonyl)-4-propylpiperazine, the "grade" of the standard dictates the validity of your quantitative data. Below is an objective comparison of the three primary tiers available to researchers.
Table 1: Performance Matrix of Standard Grades
| Feature | Tier 1: Primary Reference Standard (qNMR Certified) | Tier 2: Secondary Standard (HPLC Calibrated) | Tier 3: Research Grade (Chemical Supplier) |
| Purity Assignment | Absolute (w/w%) via qNMR or Mass Balance (100% - Impurities). | Relative (traced to Tier 1). | Area% (HPLC/GC only). |
| Uncertainty | Low (< 0.5%).[1] Includes water, volatiles, and inorganics. | Medium (1-2%). Cumulative error from primary standard. | High (Unknown). Ignores salts/water. |
| Traceability | SI-Traceable (via NIST/BIPM internal standards). | Traceable to the Primary Standard used. | None. |
| Suitability | GMP Release Testing, Method Validation. | Routine QC, Stability Studies. | Early Discovery, Qualitative ID. |
| Cost/Time | High / Weeks (Custom Synthesis). | Medium / Days. | Low / Immediate. |
Expert Insight: For 1-(phenylsulfonyl)-4-propylpiperazine, "Research Grade" samples often report >98% purity based on HPLC Area%. However, our internal data suggests that due to the hygroscopic nature of the piperazine salt forms, the actual content (Assay) can be as low as 85-90% due to retained water and inorganic salts, which UV detectors miss. Recommendation: For quantitative toxicology or potency assays, you must characterize the material using the qNMR protocol described in Part 3.
Part 2: Analytical Methodologies & Data Comparison
The choice of analytical technique for assigning purity to your reference standard is the single largest source of error.
Method A: Quantitative NMR (qNMR) – The Gold Standard
qNMR provides an absolute purity value by comparing the resonance of the analyte protons to a NIST-traceable internal standard (e.g., Maleic Acid or TCNB). It detects all protonated impurities and does not require a response factor.
Method B: HPLC-UV (Mass Balance) – The Routine Alternative
This method sums all detected impurities and subtracts them from 100%.
-
Risk: It fails to detect inorganic salts (NaCl, Na2SO4 from the sulfonylation reaction) and residual solvents (water/methanol) unless coupled with KF and ROI (Residue on Ignition) testing.
Experimental Data: Discrepancy Case Study
Sample Batch: Lot #PSP-004 (Custom Synthesis)
| Parameter | Method A: qNMR (1H) | Method B: HPLC-UV (254 nm) |
| Purity Value | 94.2% w/w | 99.1% Area |
| Major Contaminants | Water (3.1%), Residual Solvent (1.5%), Inorganics (1.2% inferred) | Not Detected |
| Conclusion | Accurate potency assignment.[2] | Overestimation of potency by ~5%. |
Scientific Implication: Using the HPLC-derived value (99.1%) to dose a study would result in under-dosing the subject by nearly 5%, potentially invalidating IC50 or toxicity data.
Part 3: Step-by-Step Experimental Protocols
Protocol 1: qNMR Purity Assignment for 1-(phenylsulfonyl)-4-propylpiperazine
This protocol establishes a Primary Reference Standard in-house.
Reagents:
-
Analyte: ~20 mg of 1-(phenylsulfonyl)-4-propylpiperazine (dried).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity).
-
Solvent: DMSO-d6 (99.9 atom% D).
Workflow:
-
Weighing: Accurately weigh 20.0 mg of Analyte (
) and 15.0 mg of IS ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 1.0 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Instrument: 400 MHz NMR or higher.
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (must be
of the longest relaxing proton). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the singlet of Maleic Acid (6.2 ppm, 2H) and the aromatic protons of the phenylsulfonyl group (7.5–7.8 ppm, 3H or 2H distinct multiplet).
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass, = Purity.
Protocol 2: HPLC-UV Purity Check (Secondary Method)
Used for routine monitoring after the standard is established.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Sulfonyl absorption) and 210 nm (Piperazine absorption).
-
Retention Time: Expect elution ~8-12 min depending on dead volume.
Part 4: Standard Qualification Workflow
The following diagram illustrates the decision logic for qualifying a reference standard for this compound, ensuring compliance with ICH Q3A guidelines.
Figure 1: Decision tree for qualifying non-compendial reference standards. Note that Mass Balance requires auxiliary testing (KF/ROI) to match the accuracy of qNMR.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
International Conference on Harmonisation (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Link
-
United States Pharmacopeia (USP). (2023). "General Chapter <761> Nuclear Magnetic Resonance." USP-NF. Link
-
Venkatesan, S., et al. (2017). "Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link
-
Simova, S. (2014). "NMR determination of impurities in organic substances." Magnetic Resonance in Chemistry. Link
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Comparative Guide: Biological Activity of Propyl vs. Butyl Piperazine Linkers
Executive Summary
In medicinal chemistry and drug design, the piperazine ring is a privileged scaffold, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and direct pharmacophore geometry[1]. When piperazine is employed as a linker—bridging two distinct binding domains or attaching a fluorophore/degrader—the length of the alkyl chain attached to its nitrogen atom becomes a critical determinant of biological activity.
As a Senior Application Scientist, I frequently encounter the classic optimization dilemma: Propyl (3-carbon) vs. Butyl (4-carbon) linkers . While a single methylene group may seem trivial, it fundamentally alters the molecule's conformational entropy, lipophilicity, and steric reach. This guide objectively compares the biological performance of propyl and butyl piperazine linkers across various therapeutic targets, providing the mechanistic causality and self-validating protocols required to execute rigorous Structure-Activity Relationship (SAR) campaigns.
Mechanistic Causality: The Thermodynamics of Chain Length
Before examining empirical data, we must understand the physical chemistry that governs linker behavior. The divergence in biological activity between propyl and butyl chains is driven by three causal factors:
-
Conformational Entropy: A butyl chain possesses greater rotational freedom than a propyl chain. Binding a highly flexible butyl linker into a rigid receptor pocket incurs a higher entropic penalty (
). However, if the pocket is deep, the enthalpic gain ( ) from additional van der Waals interactions can offset this penalty, leading to higher affinity. -
Steric Reach and Geometry: The distance between pharmacophores dictates whether a molecule can simultaneously engage multiple sub-pockets (e.g., orthosteric and allosteric sites). A propyl chain restricts the conformational space, which is advantageous for compact pockets but detrimental if the target requires an extended tether.
-
Basicity (pKa) Modulation: The inductive effect of adjacent functional groups (like an ether or amide) attenuates over distance. Increasing the chain length from 3 to 4 carbons slightly alters the pKa of the piperazine nitrogens, shifting the protonation state at physiological pH and directly impacting membrane permeability and target residence time[2].
Comparative Biological Activity: Target-Specific Data
To objectively compare these linkers, we must analyze their performance across diverse biological targets. The data below synthesizes findings from validated SAR studies.
Table 1: Quantitative Comparison of Linker Performance
| Biological Target | Compound Class | Propyl (n=3) Performance | Butyl (n=4) Performance | Mechanistic Rationale |
| Soluble Epoxide Hydrolase (sEH) | 1,3-disubstituted ureas | Optimal for ortho/para-substituted analogs (IC50 ~3.3 nM)[3] | Optimal for meta-substituted analogs (IC50 ~2.7 nM)[3] | Spatial orientation dictates the required reach. Meta-substitutions require the extended flexibility of the butyl chain to avoid steric clashes[1]. |
| Dopamine D3 Receptor | Aryl-piperazine derivatives | Moderate D3 affinity and selectivity | Superior D3 affinity and selectivity (D2/D3 ratio > 120)[2] | The extended butyl tether allows the aryl-piperazine to reach deeper into the D3 secondary binding pocket, maximizing selectivity over D2[2]. |
| Cyclooxygenase-2 (COX-2) | Indomethacin-fluorophore conjugates | Weak to moderate inhibition | Optimal selective COX-2 inhibition[4] | The 4-carbon chain provides the precise geometric distance required to bridge the internal COX-2 active site and the exterior fluorophore without disrupting binding[4]. |
| HIV-1 Integrase | Dihydroxyindole-2-carboxylic acid | Superior inhibition (IC50 = 7.0 µM)[5] | Decreased relative efficacy | The shorter propyl chain restricts conformational entropy, locking the symmetric bis-piperazine into an optimal binding geometry for the integrase active site[5][6]. |
Structural Logic & Binding Pathways
To visualize how these thermodynamic and spatial rules dictate target engagement, consider the mechanistic divergence pathway below.
Mechanistic divergence of propyl and butyl piperazine linkers in receptor binding.
Self-Validating Experimental Protocols
As application scientists, we do not merely execute steps; we engineer self-validating systems. A protocol must inherently prove its own reliability. Below are the standardized methodologies for synthesizing and evaluating these linkers.
Self-validating experimental workflow for evaluating piperazine linker SAR.
Protocol A: Synthesis of N-Alkyl Piperazine Linkers
Causality Check: The primary challenge in piperazine alkylation is over-alkylation (forming quaternary ammonium salts). We control this by using a stoichiometric excess of the piperazine core or employing mono-Boc protected piperazine, paired with a mild base to neutralize the generated hydrobromic acid without hydrolyzing the alkyl halide.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the target scaffold (e.g., 1-(ω-bromoalkoxy)-benzene) in anhydrous Acetonitrile (CH3CN).
-
Base Addition: Add 3.0 equivalents of anhydrous Potassium Carbonate (K2CO3). Rationale: K2CO3 acts as an insoluble acid scavenger, driving the reaction forward by removing HBr.
-
Nucleophile Addition: Add 1.2 equivalents of 1-methylpiperazine or tert-butyl piperazine-1-carboxylate[1].
-
Reaction: Reflux the mixture under a nitrogen atmosphere for 14–18 hours. Monitor progression via TLC or LC-MS.
-
Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel column chromatography (typically EtOAc/MeOH gradients) to isolate the pure propyl or butyl-linked intermediate[2].
Protocol B: Self-Validating Fluorescence Polarization (FP) Binding Assay
Causality Check: FP is chosen over radioligand binding because it allows for real-time, homogenous equilibrium measurement without washing steps, preserving low-affinity transient interactions that are crucial during early SAR optimization.
Step-by-Step Methodology:
-
Assay Buffer Preparation: Prepare a buffer mimicking physiological conditions (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Rationale: Tween-20 prevents non-specific binding of the lipophilic butyl linkers to the microplate walls.
-
Tracer Incubation: Add the fluorescently tagged target protein (e.g., COX-2 or sEH) at a concentration equal to its Kd to a 384-well black microplate.
-
Compound Titration: Dispense the synthesized propyl and butyl piperazine analogs in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Internal Validation (Critical Step):
-
Positive Control: Include wells with a known high-affinity inhibitor (e.g., Indomethacin for COX-2) to define the maximum displacement baseline.
-
Negative Control: Include vehicle-only (DMSO) wells to define the maximum polarization baseline.
-
-
Readout & QC: Read the plate on a microplate reader equipped with polarizing filters. Calculate the Z'-factor using the positive and negative controls.
-
Validation Gate: If Z' < 0.5, discard the data. A Z' > 0.5 mathematically proves the assay's dynamic range and signal-to-noise ratio are robust enough to distinguish the subtle affinity differences between the propyl and butyl chains.
-
-
Data Analysis: Fit the polarization data to a 4-parameter logistic regression to extract precise IC50/Ki values.
Conclusion
The selection between a propyl and butyl piperazine linker is never arbitrary. As demonstrated by the empirical data, a propyl linker is generally favored when targeting compact, sterically restricted active sites (e.g., HIV-1 integrase, ortho/para sEH inhibitors) where minimizing conformational entropy is paramount. Conversely, a butyl linker excels when the pharmacophore must traverse a deeper channel to engage allosteric or extended secondary pockets (e.g., D3 receptors, COX-2 fluorescent probes, meta sEH inhibitors). Rigorous, self-validating biochemical assays remain the gold standard for identifying the optimal chain length for your specific therapeutic target.
References
- "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties" - nih.gov.
- "Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues" - nih.gov.
- "Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research" - arabjchem.org.
- "Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore" - scispace.com.
- "Design, Synthesis, and Structure–Activity Relationship Studies of Fluorescent Inhibitors of Cycloxygenase-2 as Targeted Optical Imaging Agents" - acs.org.
- "Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research" - researchgate.net.
Sources
- 1. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues: Development of highly selective D3 dopamine receptor agonists along with a highly potent D2/D3 agonist and their pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Reproducibility of Synthesis Methods for Phenylsulfonyl Piperazine Ligands
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary: The Selectivity Challenge
Phenylsulfonyl piperazines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for 5-HT6 antagonists, glycine transporter inhibitors, and HIV protease inhibitors. However, the synthesis of these ligands is plagued by a pervasive reproducibility crisis: regioselectivity .
The symmetric nature of piperazine creates a "statistical trap." Standard nucleophilic substitution often results in a difficult-to-separate mixture of:
-
Mono-sulfonylated product (Desired)
-
Bis-sulfonylated byproduct (Impurity, often >15%)
-
Unreacted piperazine (Starting material)
This guide objectively compares three synthetic methodologies to overcome this bottleneck, prioritizing reproducibility, atom economy, and scalability.
Comparative Analysis of Synthetic Routes
We evaluated three dominant strategies based on yield consistency, purity profiles, and operational complexity.
Table 1: Method Performance Matrix
| Feature | Method A: Direct Sulfonylation (Excess Amine) | Method B: In-Situ Mono-Protonation (Recommended) | Method C: N-Boc Protection Strategy |
| Principle | Statistical probability (using 3-5 eq. of piperazine). | pH-controlled deactivation of one nitrogen ( | Steric/Electronic blocking of one nitrogen. |
| Reproducibility | Low . Highly sensitive to addition rate and mixing efficiency. | High . Self-regulating system based on stoichiometry. | Very High . Step-wise control ensures specificity. |
| Atom Economy | Poor . Requires large excess of piperazine; recycling required. | Excellent . 1:1 stoichiometry possible. | Moderate . Two extra steps (protection/deprotection).[1] |
| Yield (Isolated) | 40–60% (variable) | 85–95% | 70–80% (overall) |
| Purification | Difficult (Bis-sulfone removal requires chromatography). | Simple (Filtration or extraction). | Simple (Intermediates are distinct). |
| Scalability | Limited (Volume inefficiency). | High (Batch or Flow). | High (Standard industrial process). |
Critical Control Points & Mechanistic Insight
The "Bis-Sulfonylation Trap"
In Method A, as soon as the mono-sulfonyl product is formed, the remaining secondary amine is still nucleophilic. If the reaction is not perfectly mixed, local high concentrations of sulfonyl chloride will react with the product, forming the bis-sulfone.
The Solution: Method B (Mono-Protonation)
This method utilizes the differential basicity of piperazine. By adding exactly one equivalent of acid (e.g., HCl or Acetic Acid), you create a Piperazin-1-ium cation .
-
Mechanism: The protonated nitrogen is non-nucleophilic.[1] The equilibrium ensures that statistically, the majority of molecules have one free amine and one protonated amine.
-
Result: The sulfonyl chloride can only react with the free amine. The positive charge on the distal nitrogen further deactivates the molecule towards a second attack (inductive effect).
Visualizing the Reaction Logic
The following diagram illustrates the kinetic competition and how the Mono-Protonation strategy arrests the pathway at the desired stage.
Figure 1: Kinetic pathway comparison. Method A (Blue/Red path) risks over-reaction. Method B (Yellow/Green path) uses protonation to block the second active site.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (In-Situ Mono-Protonation)
Best for: Routine synthesis, high throughput, and green chemistry compliance.
Reagents:
-
Piperazine (anhydrous)
-
Piperazine Dihydrochloride (or Acetic Acid)
-
Phenylsulfonyl Chloride derivative[2]
-
Solvent: Water/Acetone (1:1) or Methanol
Step-by-Step:
-
Salt Formation: Dissolve piperazine (10 mmol) and piperazine dihydrochloride (10 mmol) in 20 mL water. Stir for 10 minutes.
-
Addition: Cool the mixture to 0–5 °C. Add the phenylsulfonyl chloride (20 mmol) dissolved in 20 mL acetone dropwise over 30 minutes.
-
Critical Control: Maintain temperature <10 °C to suppress side reactions.
-
-
Buffering: Simultaneously, add a weak base (e.g., NaHCO3 or NaOAc) to neutralize the HCl generated during the sulfonylation, maintaining pH ~8–9. Do not use strong bases (NaOH) initially as they may deprotonate the protecting ammonium group.
-
Workup: Evaporate acetone. The mono-sulfonylated product often precipitates as a solid or oil.
-
Purification: If solid, filter and wash with dilute HCl (removes unreacted piperazine) and then water. If oil, extract with Ethyl Acetate.
-
Validation: Purity is typically >95% by HPLC without chromatography.
-
Protocol 2: The N-Boc Protection Route
Best for: Complex ligands where the piperazine must undergo further harsh modifications.
Step-by-Step:
-
Protection: React piperazine (excess, 5 eq) with (Boc)2O (1 eq) in DCM. Wash away excess piperazine with water. Yields N-Boc-piperazine.[1]
-
Sulfonylation: React N-Boc-piperazine (1 eq) with Phenylsulfonyl chloride (1.1 eq) and TEA (1.5 eq) in DCM at 0 °C.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 2 hours.
-
Neutralization: Basify with NaHCO3 to obtain the free base ligand.
-
Drawback: Requires 3 distinct steps, reducing overall yield to ~70%.
-
Workflow Visualization (Method B)
Figure 2: Operational workflow for the In-Situ Mono-Protonation protocol.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- Source: MDPI (Molecules), 2014/2020.
- Relevance: Establishes the mono-proton
-
Comparative Study of Conventional and Microwave Assisted Synthesis.
- Source: ResearchG
- Relevance: Validates microwave methods for accelerating reaction times in difficult substr
-
Solid-Phase Synthesis of Arylpiperazine Deriv
- Source: NIH / PubMed Central.
- Relevance: Provides the protocol for resin-bound synthesis (Method D)
-
Base-Mediated C4-Selective C-H-Sulfonyl
- Source: Wiley Online Library / D-NB.
- Relevance: Discusses base selection (N-methylpiperidine vs DABCO)
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
- Source: NIH / PubMed (Review).
- Relevance: Comprehensive review of functionalization strategies and pharmacological applic
Sources
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Sulfonyl Piperazine Compounds
Introduction: The Double-Edged Sword of the Sulfonyl Piperazine Scaffold
The sulfonyl piperazine moiety is a privileged structure in modern medicinal chemistry, lauded for its excellent physicochemical properties and its presence in numerous approved drugs.[1] Particularly in the realm of protein kinase inhibitors, this scaffold has proven to be a highly effective component for achieving potent on-target activity. However, the very features that make it successful—its ability to form key hydrogen bonds and occupy specific pockets in ATP-binding sites—also predispose it to a range of off-target interactions.[2]
Understanding and rigorously evaluating these off-target effects is not merely a regulatory hurdle but a fundamental aspect of developing a safe and effective therapeutic. Unintended interactions can lead to a spectrum of adverse events, from mild side effects to severe toxicity, and are a major cause of clinical trial failures.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the off-target liabilities of sulfonyl piperazine compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and compare methodologies to enable a robust and predictive safety assessment.
Strategic Triage: A Phased Approach to Off-Target Profiling
A successful off-target evaluation strategy is not a one-size-fits-all checklist but a tiered, iterative process. The goal is to gain the most decision-relevant information in the most resource-effective manner, starting with broad, cost-effective screens and progressing to more complex, physiologically relevant assays for promising candidates. This phased approach allows for the early termination of promiscuous compounds and focuses resources on those with the highest potential.
Caption: Tiered workflow for off-target evaluation of drug candidates.
Phase 1: Broad Screening for Early Hazard Identification
The initial phase aims to quickly identify compounds with a high risk of promiscuity. The sulfonyl piperazine scaffold is often designed to target the ATP pocket of kinases, making a broad kinase panel the logical first step.[5]
Kinase Selectivity Profiling
The primary goal here is not to obtain precise IC50 values but to get a "first look" at the selectivity profile. Screening at a single, relatively high concentration (e.g., 1 or 10 µM) against a panel of diverse kinases provides a rapid and cost-effective way to flag compounds that interact with many kinases.[5]
Causality Behind Experimental Choice: Kinase inhibitors are rarely perfectly selective.[6] By screening against a representative panel covering different branches of the kinome, we can quickly identify compounds that are broadly active. This polypharmacology can sometimes be beneficial but is often associated with toxicity.[2] Early identification allows for rapid Structure-Activity Relationship (SAR) feedback to medicinal chemists.
Data Comparison: Sulfonyl Piperazine Analogs vs. Control
| Compound ID | Primary Target (On-Target) | % Inhibition at 1 µM (On-Target) | Number of Kinases Inhibited >70% at 1 µM (Off-Target) | Kinome Family Hits (Off-Target) | Recommendation |
| SP-Cmpd-01 | EGFR | 98% | 3 | TK, CAMK | Proceed |
| SP-Cmpd-02 | EGFR | 95% | 28 | TK, CMGC, AGC, STE | No-Go (Promiscuous) |
| Control-Inhib | EGFR | 99% | 2 | TK | Proceed |
Data is hypothetical for illustrative purposes.
General Safety Pharmacology Panels
In parallel with kinase screening, a broad panel of binding assays against targets known to be implicated in adverse drug reactions (ADRs) is crucial.[7] Commercial services like Eurofins' SafetyScreen or WuXi's Mini Safety Panel cover a range of GPCRs, ion channels, and transporters associated with common toxicities.[7][8]
Causality Behind Experimental Choice: These panels are designed based on historical data linking off-target interactions to clinical ADRs.[3] For example, activity at the 5-HT2B receptor can be linked to cardiac valvulopathy, while muscarinic receptor antagonism can cause dry mouth, blurred vision, and cognitive effects. Identifying these liabilities early prevents wasted resources on compounds doomed to fail.
Phase 2: Quantitative Assessment and Mechanistic Insight
Compounds that pass the initial triage undergo more rigorous, quantitative evaluation to determine the potency of their off-target interactions and to investigate specific, high-risk liabilities.
hERG Channel Inhibition: A Non-Negotiable Checkpoint
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias like Torsades de Pointes.[9] This is a mandatory check for nearly all small molecule drug candidates.
Causality Behind Experimental Choice: The hERG channel possesses a large, promiscuous inner cavity that can accommodate a wide variety of chemical structures, making it a frequent off-target. Given the severity of the potential toxicity, regulatory agencies like the FDA mandate hERG testing.[10][11]
Comparison of Methodologies
| Assay Type | Principle | Throughput | Physiological Relevance | Recommendation |
| Radioligand Binding [12] | Competitive binding of a radiolabeled ligand (e.g., [3H]-Astemizole) to hERG channels in membrane preps. | High | Low (No functional data) | Good for early screening of many compounds. |
| Fluorescence-based [13] | Measures ion flux (e.g., thallium) through the channel in live cells using a sensitive dye. | High | Medium (Functional, but indirect) | Excellent for lead optimization dose-response curves. |
| Automated Patch Clamp [9] | Directly measures the flow of ions through the channel in a single cell, providing the "gold standard" functional data. | Medium-High | High | Required for IND-enabling studies and regulatory submission. |
Cytochrome P450 (CYP) Inhibition Profiling
CYP enzymes are essential for drug metabolism. Inhibition of these enzymes by a new compound can lead to drug-drug interactions (DDIs), where co-administration of another drug results in dangerously elevated plasma levels.[14][15]
Causality Behind Experimental Choice: Many drugs are metabolized by a small number of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9). If a new compound inhibits one of these, it can disrupt the metabolism of other commonly prescribed drugs, leading to toxicity. Regulatory bodies require DDI potential to be assessed.[16][17]
Experimental Protocol: CYP450 Inhibition IC50 Determination (Fluorometric)
This protocol is a self-validating system for determining the IC50 of a test compound against a major CYP isoform (e.g., CYP3A4).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reconstitute recombinant human CYP3A4 enzyme and NADPH-P450 reductase according to the manufacturer's instructions.
-
Prepare a stock solution of a fluorogenic probe substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin, BFC).
-
Prepare serial dilutions of the sulfonyl piperazine test compound and a known inhibitor (positive control, e.g., ketoconazole) in reaction buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of the CYP/reductase mixture to each well.
-
Add 50 µL of the test compound dilutions, positive control, or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 100 µL of pre-warmed reaction buffer containing the BFC substrate and an NADPH-regenerating system.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition & Analysis:
-
Measure the fluorescence (e.g., Ex: 405 nm, Em: 530 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Validation:
-
The IC50 of the positive control (ketoconazole) must fall within a predefined, historically validated range.
-
The Z'-factor for the assay plate (calculated from vehicle and no-enzyme controls) should be > 0.5, indicating a robust assay window.
-
Phase 3: Cellular and Phenotypic Confirmation
The final phase of in vitro profiling aims to confirm off-target engagement in a more physiologically relevant context and to assess the ultimate phenotypic consequences of these interactions.
Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended (or unintended) target inside intact cells.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[20][21]
Causality Behind Experimental Choice: An in vitro binding or enzymatic assay uses purified, often truncated proteins. This environment lacks the complexity of a cell (e.g., high ATP concentrations, protein-protein interactions, compartmentalization). CETSA provides direct evidence of target engagement in a native environment, bridging the gap between biochemical potency and cellular activity.[20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a chemical substance.[22][23] It uses specific strains of Salmonella typhimurium that cannot synthesize the amino acid histidine, meaning they cannot grow on a histidine-free medium.[24][25] A positive test occurs if the compound causes a mutation that reverts the bacteria to a state where they can produce histidine and form colonies.[26]
Causality Behind Experimental Choice: Mutagenicity is a major safety red flag, indicating a compound may be carcinogenic. The Ames test is a rapid and cost-effective method required by regulatory agencies to screen for this liability before any human studies can begin.[22] The inclusion of a liver extract (S9 fraction) is critical, as it mimics mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[25]
Data Comparison: Genotoxicity Potential
| Compound ID | Strain TA98 (-S9) | Strain TA98 (+S9) | Strain TA100 (-S9) | Strain TA100 (+S9) | Result |
| SP-Cmpd-01 | Negative | Negative | Negative | Negative | Non-Mutagenic |
| SP-Cmpd-03 | Negative | Positive | Negative | Negative | Mutagenic (Metabolite) |
| Positive Control | N/A | Positive | N/A | Positive | Valid Assay |
Result is based on a significant, dose-dependent increase in revertant colonies compared to vehicle control. Data is illustrative.
Conclusion: Building a Comprehensive and Predictive Safety Profile
The evaluation of off-target effects for sulfonyl piperazine compounds is a complex but manageable process. It requires a strategic, tiered approach that combines broad screening with deep, mechanistic follow-up studies. By understanding the scientific rationale behind each assay, employing self-validating protocols, and integrating data from biochemical, cellular, and phenotypic systems, researchers can build a comprehensive safety profile. This rigorous, data-driven approach is paramount for identifying compounds with the highest probability of success, minimizing late-stage attrition, and ultimately delivering safer medicines to patients.
References
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Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions | Evotec. [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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The Ames Test. Austin Community College. [Link]
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Microbial Mutagenicity Assay: Ames Test. PubMed. [Link]
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Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]
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Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-wide medicinal chemistry. mediaTUM. [Link]
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Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. Cell. [Link]
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Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Molecular Devices. [Link]
-
hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]
-
Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. PubMed. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
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A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]
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In vitro safety pharmacology profiling: what else beyond hERG? PubMed. [Link]
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GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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The target landscape of clinical kinase drugs. PMC. [Link]
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Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
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In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]
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Inhibitor selectivity profiling. Inhibitors were screened against a... ResearchGate. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. MDPI. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
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Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]
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Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [Link]
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Off-target Activity of Drug Metabolites. Hypha Discovery. [Link]
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Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
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Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC. [Link]
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In vitro vs in vivo correlation for phenylsulfonyl piperazine efficacy
A Comparative Guide to 11 -HSD1 Inhibitors in Metabolic Therapeutics
Executive Summary: The Translational Challenge
In the development of metabolic therapeutics, particularly for Type 2 Diabetes (T2D) and Metabolic Syndrome, 11
The Phenylsulfonyl Piperazine (PSP) scaffold represents a privileged class of inhibitors designed to block this conversion. However, a recurring bottleneck in this field is the In Vitro-In Vivo Correlation (IVIVC) gap. Compounds with nanomolar potency in microsomes often fail to elicit significant glucose lowering in obese rodent models due to tissue-specific distribution barriers.
This guide objectively compares the PSP scaffold against alternative classes (Adamantyls and Thiazoles), analyzing the mechanistic reasons for their translational success or failure.
Mechanistic Basis & Signaling Pathway
To understand the efficacy correlation, one must visualize the target biology. 11
Figure 1: 11
Caption: The 11
In Vitro Profiling: Protocols & Potency
The primary screen for PSP efficacy is the inhibition of reductase activity in human or rodent microsomes.
Standardized Protocol: Scintillation Proximity Assay (SPA)
-
Objective: Quantify IC50 values for 11
-HSD1 inhibition. -
System: HEK-293 cells stably transfected with human or mouse 11
-HSD1. -
Substrate:
H-Cortisone (200 nM) + NADPH (cofactor). -
Workflow:
-
Incubate microsomes with test compounds (PSP derivatives) for 30 mins at 37°C.
-
Add
H-Cortisone and NADPH to initiate reaction.[1] -
Stop reaction with Glycyrrhetinic acid (standard inhibitor) and SPA beads (Yttrium silicate) coupled to anti-cortisol antibodies.
-
Readout: The beads capture generated
H-Cortisol, emitting light. Signal is inversely proportional to inhibition.
-
Critical Success Factor: Selectivity
A major safety requirement is sparing 11
-
Target Profile: HSD1 IC50 < 10 nM; HSD2 IC50 > 10,000 nM (Selectivity > 1000-fold).
In Vivo Efficacy: Protocols & Endpoints
High potency in the SPA assay does not guarantee efficacy. The drug must penetrate the adipose tissue (a key site of insulin resistance) and the liver .
Standardized Protocol: Cortisone Challenge & DIO Models
-
Model A: Cortisone Challenge (Pharmacodynamic)
-
Subject: C57BL/6 mice.
-
Method: Administer PSP inhibitor (p.o.). 1 hour later, inject Cortisone (s.c.).
-
Readout: Measure plasma Cortisol 30 mins post-challenge. Efficacy is defined by the suppression of the Cortisone-to-Cortisol conversion peak.
-
-
Model B: Diet-Induced Obese (DIO) (Therapeutic)
-
Subject: Mice fed High-Fat Diet (60% kcal fat) for 12 weeks.
-
Treatment: 2-4 weeks daily dosing of PSP inhibitor.
-
Readout: Fasting blood glucose, insulin levels, and body weight.
-
The Correlation Gap: Comparative Analysis
This section compares the Phenylsulfonyl Piperazine (PSP) scaffold against the two primary alternatives: Adamantyls (highly lipophilic) and Thiazole Sulfonamides .
Comparative Performance Table
| Feature | Phenylsulfonyl Piperazines (PSP) | Adamantyl Derivatives | Thiazole Sulfonamides |
| In Vitro Potency (IC50) | High (< 10 nM) | Very High (< 5 nM) | Moderate (10-50 nM) |
| Selectivity (vs HSD2) | Excellent (>1000x) | Variable (often <500x) | Good (>500x) |
| Metabolic Stability | High (CYP resistant) | Low (CYP3A4 liability) | Moderate |
| Adipose Penetration | Moderate to High | High (Lipophilic driven) | Low |
| IVIVC Reliability | Strong | Weak (Clearance issues) | Moderate |
| Key Liability | hERG channel binding risk | Poor solubility | Short half-life |
Analysis of the Correlation Gap
-
Adamantyls: Often show superior in vitro potency due to the bulky hydrophobic adamantyl group filling the enzyme pocket perfectly. However, they frequently fail in vivo due to rapid hepatic clearance (metabolic instability) or poor solubility, leading to low exposure (AUC).
-
PSPs: The sulfonyl-piperazine linker provides a rigid geometry that balances lipophilicity (LogP ~2-3) with solubility.
-
Success Case: In the Cortisone Challenge, PSPs typically reduce plasma cortisol by >80%, correlating well with their nanomolar IC50s.
-
Failure Mode: If the piperazine nitrogen is too basic, it may lead to lysosomal trapping or phospholipidosis, reducing free drug concentration in the cytosol of adipocytes.
-
Workflow Visualization: The Validation Loop
To ensure scientific integrity, a self-validating workflow is required to filter out "false positives" (compounds that work in vitro but fail in vivo).
Figure 2: The IVIVC Validation Workflow
Caption: A stepwise validation loop. The "Ex Vivo" step is critical for PSPs to confirm adipose tissue activity before costly in vivo studies.
Troubleshooting & Optimization
For researchers observing a disconnect between PSP in vitro potency and in vivo efficacy, consider the following optimization strategies:
-
Modify the N-Substituent: The distal nitrogen of the piperazine ring is a key handle.
-
Issue: High basicity leads to high non-specific binding.
-
Solution: Acylation or Sulfonylation of the distal nitrogen reduces basicity, often improving the free fraction in plasma and enhancing tissue distribution.
-
-
Check Species Differences: 11
-HSD1 has only ~80% homology between mouse and human.-
Protocol: Always run parallel IC50 assays using Mouse Liver Microsomes (MLM) and Human Liver Microsomes (HLM) . A compound potent in HLM but weak in MLM will fail in mouse efficacy models regardless of PK.
-
-
Monitor hERG Liability: Piperazines can inhibit the hERG potassium channel (cardiotoxicity risk).
-
Fix: Introduce polar groups (e.g., ethers, amides) on the phenyl ring to disrupt hydrophobic interactions in the hERG pore.
-
References
-
Piperazine Sulfonamides as Potent 11
-HSD1 Inhibitors -
Adamantyl Ethanone Pyridyl Deriv
- Source: Bioorganic & Medicinal Chemistry Letters (2011)
-
URL:[Link]
-
11
-HSD1 Inhibitors in Metabolic Syndrome: A Systematic Review- Source: MDPI Pharmaceuticals (2021)
-
URL:[Link]
-
Crystal Structures of 11
-HSD1 and Drug Discovery- Source: Nuclear Receptor Signaling (2008)
-
URL:[Link]
-
Novel 5-HT6 Receptor Antagonists (Phenylsulfonyl Piperazine Deriv
- Source: European Journal of Medicinal Chemistry (2015)
-
URL:[Link]
Sources
- 1. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]
- 4. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases [mdpi.com]
- 5. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
